W1131
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H19N5O4 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H19N5O4/c29-23(20-5-6-22(32-20)28(30)31)26-18-3-1-16(2-4-18)19-14-25-21-13-17(9-12-27(19)21)15-7-10-24-11-8-15/h1-7,9,12-14,24H,8,10-11H2,(H,26,29) |
InChI Key |
CMVDOFFRPTYZID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC3=NC=C(N3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of W1131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action for W1131, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following sections will elaborate on its molecular interactions, impact on signaling pathways, and the experimental methodologies used to elucidate its function, with a focus on its role in inducing ferroptosis and overcoming chemoresistance in cancer.
Core Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction
This compound is a small molecule inhibitor that selectively targets the STAT3 protein.[1][2] Its primary mechanism involves the inhibition of STAT3 Tyr705 phosphorylation, a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus to act as a transcription factor.[2][3] Notably, this compound demonstrates selectivity for STAT3, with no significant impact on the activation of other STAT family members like STAT1 and STAT5.[3]
A pivotal aspect of this compound's anti-tumor activity is its ability to trigger ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3][4] this compound establishes a negative regulatory axis between STAT3 and ferroptosis. It has been demonstrated that STAT3 binds to the promoter regions of genes that negatively regulate ferroptosis, namely GPX4, SLC7A11, and FTH1.[3] By inhibiting STAT3, this compound leads to the downregulation of these genes, thereby promoting ferroptosis.[3][4] This induction of ferroptosis by this compound has been shown to suppress tumor growth and alleviate chemoresistance, particularly in the context of gastric cancer.[3][4]
Quantitative Data Summary
The binding affinity and inhibitory concentrations of this compound have been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Method | Source |
| Binding Affinity (Kd) | 7.55 µM | Surface Plasmon Resonance (SPR) | [2] |
| STAT3 Phosphorylation | Dose- and time-dependent inhibition | Western Blot | [3] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the signaling pathway affected by this compound and the logical relationship of its mechanism of action.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS 2740522-79-4|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
W1131: A Potent STAT3 Inhibitor Driving Ferroptosis in Gastric Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in oncogenesis and chemoresistance. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, physicochemical properties, and its mechanism of action in cancer, with a particular focus on gastric cancer. This compound has been demonstrated to suppress tumor growth and overcome chemoresistance by inducing a form of iron-dependent programmed cell death known as ferroptosis. This document details the experimental protocols for key assays used to characterize this compound's activity and presents quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological effects and potential therapeutic applications.
Compound Structure and Properties
This compound is a small molecule with the chemical formula C23H19N5O4 and a molecular weight of 429.44 g/mol .[1] Its systematic IUPAC name is 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C23H19N5O4 | [1] |
| Molecular Weight | 429.44 g/mol | [1] |
| IUPAC Name | 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide | [1] |
| CAS Number | 2740522-79-4 | [1] |
| Appearance | Solid | [1] |
| Purity | >98% (typically) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term | [1] |
Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of STAT3.[2] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. This compound has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue in a dose-dependent manner, which is crucial for its activation.[2]
A key downstream effect of STAT3 inhibition by this compound is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2] Research has demonstrated that this compound treatment leads to the downregulation of key proteins involved in protecting cells from ferroptosis, namely Solute Carrier Family 7 Member 11 (SLC7A11), Glutathione Peroxidase 4 (GPX4), and Ferritin Heavy Chain 1 (FTH1).[2]
Signaling Pathway
The IL-6/JAK/STAT3 signaling pathway is a critical upstream regulator of STAT3 activation. This compound intervenes in this pathway by directly inhibiting STAT3, leading to the suppression of its downstream targets and the induction of ferroptosis.
Caption: this compound inhibits STAT3 phosphorylation, leading to the induction of ferroptosis.
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 2: In Vitro Efficacy of this compound in Gastric Cancer Cells
| Assay | Cell Line | Concentration Range | Duration | Effect | Reference |
| Cell Viability | AGS | 0 - 2 µM | 72 hours | Inhibition of cell survival | [2] |
| Colony Formation | AGS | 0 - 2 µM | 3 days | Inhibition of colony formation | [2] |
| Cell Migration | AGS | 0 - 2 µM | - | Inhibition of cell migration | [2] |
| Cell Invasion | AGS | 0 - 2 µM | - | Inhibition of cell invasion | [2] |
| STAT3 Phosphorylation | AGS | 0.1 - 3 µM | 24 hours | Inhibition of p-STAT3 (Tyr705) | [2] |
| Ferroptosis Induction | Gastric Cancer Cells | 1 µM | 48 hours | Suppression of GPX4, SLC7A11, FTH1 | [2] |
Table 3: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Administration Route | Duration | Effect | Reference |
| MGC803 Subcutaneous Xenograft | This compound | 3 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Dose-dependent tumor growth inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound compound.
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from standard WST-1 assay procedures and the concentrations used in this compound research.
-
Cell Seeding: Seed gastric cancer cells (e.g., AGS) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Cell Lysis: Plate gastric cancer cells and treat with various concentrations of this compound for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines the establishment and treatment of a gastric cancer xenograft model.
-
Animal Model: Use 4-6 week old female BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MGC803 gastric cancer cells suspended in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) once daily at doses of 3 mg/kg and 10 mg/kg for 14 consecutive days. The control group should receive the vehicle solution.
-
Endpoint: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A streamlined workflow for the preclinical assessment of this compound.
Conclusion
This compound is a promising STAT3 inhibitor with a novel mechanism of action involving the induction of ferroptosis in cancer cells. Its demonstrated efficacy in preclinical models of gastric cancer, both as a monotherapy and in combination with standard chemotherapy, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound for the treatment of gastric cancer and potentially other malignancies characterized by aberrant STAT3 signaling. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity studies, will be crucial for its clinical translation.
References
W1131: A Potent STAT3 Inhibitor for Inducing Ferroptosis in Gastric Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Research has identified this compound as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in gastric cancer cells. By targeting the STAT3 signaling pathway, this compound offers a promising therapeutic strategy to suppress tumor growth and overcome chemoresistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Chemical Properties
This compound was identified as a potent STAT3 inhibitor through dedicated research efforts.[2] While the specific synthesis protocol for this compound is not publicly available, its chemical structure and properties have been characterized. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives. The synthesis of related compounds often involves multi-step reactions to construct the core heterocyclic scaffold and introduce various functional groups.[3][4][5][6]
Table 1: Chemical and Physical Properties of this compound [7]
| Property | Value |
| IUPAC Name | 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide |
| CAS Number | 2740522-79-4 |
| Molecular Formula | C23H19N5O4 |
| Molecular Weight | 429.44 g/mol |
| Appearance | Crystalline solid |
| Purity | Available at various purities from commercial suppliers |
| Solubility | Soluble in DMSO |
Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction
This compound exerts its anti-cancer effects by directly inhibiting the STAT3 signaling pathway. STAT3 is a key transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while also contributing to chemoresistance in various cancers, including gastric cancer.[8][9][10]
The inhibitory action of this compound on STAT3 leads to the induction of ferroptosis. Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[11][12] this compound-mediated STAT3 inhibition downregulates the expression of key genes involved in protecting cells from ferroptosis, such as GPX4, SLC7A11, and FTH1.[2]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: this compound inhibits STAT3 phosphorylation, leading to ferroptosis.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inhibiting the proliferation of gastric cancer cell lines.
Table 2: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines [1]
| Cell Line | IC50 (μM) | Assay | Duration |
| AGS | 1.28 | CCK-8 | 72 hours |
| MGC-803 | 0.79 | CCK-8 | 72 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the proliferation of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MGC-803)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.
-
Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Gastric cancer cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phospho-STAT3 level to total STAT3 or GAPDH.
Caption: Workflow for Western Blot Analysis of STAT3 Phosphorylation.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Gastric cancer cells (e.g., MGC-803)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject gastric cancer cells into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3 mg/kg and 10 mg/kg) or vehicle control via i.p. injection daily for a specified period (e.g., 2 weeks).[1]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a promising STAT3 inhibitor with demonstrated preclinical efficacy in gastric cancer models. Its unique mechanism of inducing ferroptosis provides a novel therapeutic avenue for this challenging disease. The experimental protocols detailed in this guide offer a framework for further investigation and development of this compound and other STAT3-targeting compounds. Further research is warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 4. US20060084806A1 - Processes for the preparation of imidazo[1,2-a] pyridine derivatives - Google Patents [patents.google.com]
- 5. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and Biological Significances of a Ferroptosis-Related Gene Signature in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis-Related Genes Are Potential Therapeutic Targets and the Model of These Genes Influences Overall Survival of NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]
W1131: A Novel STAT3 Inhibitor Driving Ferroptosis for Gastric Cancer Therapy
An In-depth Technical Guide on Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Abstract
W1131 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in oncogenesis. This technical guide details the target identification and validation studies of this compound, with a particular focus on its mechanism of action in inducing ferroptosis in gastric cancer. This document provides a comprehensive overview of the experimental data and methodologies employed to characterize this compound's anti-tumor effects, positioning it as a promising therapeutic candidate for advanced gastric cancer and for overcoming chemotherapy resistance.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, including gastric cancer, where it contributes to tumor progression and chemoresistance.[1] this compound has been identified as a novel inhibitor of STAT3. This guide outlines the key studies that have validated STAT3 as the direct target of this compound and elucidated its downstream anti-cancer effects, primarily through the induction of ferroptosis, an iron-dependent form of programmed cell death.[2][3]
Target Identification: STAT3 Engagement
The direct binding of this compound to STAT3 within a cellular context was confirmed using a Cellular Thermal Shift Assay (CETSA). This assay leverages the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of this compound with its target protein, STAT3, in intact cells.
Methodology:
-
Cell Culture and Treatment: Gastric cancer cells (e.g., AGS) are cultured to 70-80% confluency. The cells are then treated with either this compound or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).
-
Harvesting and Lysis: Cells are harvested, washed with PBS, and resuspended in a lysis buffer containing protease and phosphatase inhibitors, along with the same concentration of this compound or DMSO as the initial treatment.
-
Heat Treatment: The cell lysate is aliquoted into PCR tubes and subjected to a temperature gradient for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Precipitated Fractions: The heated lysates are centrifuged to separate the soluble protein fraction from the precipitated proteins.
-
Protein Analysis: The supernatant containing the soluble protein is collected, and the levels of STAT3 are quantified by Western blotting.
Expected Outcome: In the presence of this compound, STAT3 will exhibit increased thermal stability, resulting in a higher amount of soluble STAT3 at elevated temperatures compared to the vehicle-treated control. This indicates a direct binding interaction between this compound and STAT3.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
CETSA workflow for this compound target engagement.
Target Validation: In Vitro Efficacy
The functional consequences of STAT3 inhibition by this compound were assessed through a series of in vitro assays using gastric cancer cell lines such as AGS and MGC803.
Inhibition of STAT3 Phosphorylation
A key mechanism of STAT3 activation is its phosphorylation at tyrosine 705 (Tyr705). This compound potently inhibits this phosphorylation event.
Table 1: Effect of this compound on STAT3 Phosphorylation
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on p-STAT3 (Tyr705) |
| AGS | 0.1 - 3 | 24 | Dose-dependent decrease |
| MGC803 | Not Specified | Not Specified | Inhibition observed |
Anti-proliferative and Anti-migratory Effects
This compound demonstrates significant anti-proliferative, anti-migratory, and anti-invasive properties in gastric cancer cells.
Table 2: In Vitro Cellular Effects of this compound
| Assay | Cell Line | This compound Concentration (µM) | Treatment Duration (hours/days) | Outcome |
| Cell Viability | AGS | 0 - 2 | 72 hours | Inhibition of cell survival |
| Cell Migration | AGS | 0 - 2 | 72 hours | Inhibition of migration |
| Cell Invasion | AGS | 0 - 2 | 72 hours | Inhibition of invasion |
| Colony Formation | AGS | 0 - 2 | 3 days | Inhibition of colony formation |
While specific IC50 values for this compound in AGS and MGC803 cells are not consistently reported across all studies, various sources indicate potent low micromolar to nanomolar activity. For context, other compounds have shown IC50 values in AGS cells in the low micromolar range.[4][5][6]
Experimental Protocols
-
Cell Lysis: Treated and untreated gastric cancer cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Viability: Assessed using MTT or similar colorimetric assays.
-
Migration and Invasion: Evaluated using Transwell chamber assays, with and without Matrigel coating for invasion.
Mechanism of Action: Induction of Ferroptosis
A key finding in the validation of this compound is its ability to induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS).
The STAT3-Ferroptosis Regulatory Axis
STAT3 has been shown to negatively regulate ferroptosis by transcriptionally upregulating key anti-ferroptotic genes: GPX4, SLC7A11, and FTH1.[2][4][7]
-
GPX4 (Glutathione Peroxidase 4): A crucial enzyme that detoxifies lipid peroxides.
-
SLC7A11 (Solute Carrier Family 7 Member 11): A component of the cystine/glutamate antiporter (system Xc-), which imports cystine for the synthesis of glutathione (GSH), a cofactor for GPX4.
-
FTH1 (Ferritin Heavy Chain 1): A subunit of ferritin, the primary intracellular iron storage protein, which prevents the accumulation of free iron that can participate in Fenton reactions and generate ROS.
By inhibiting STAT3, this compound downregulates the expression of these protective genes, leading to an increase in lipid ROS, iron accumulation, and ultimately, ferroptotic cell death.[2]
Diagram: this compound-Induced Ferroptosis Signaling Pathway
This compound inhibits STAT3, leading to ferroptosis.
Experimental Evidence of Ferroptosis Induction
Table 3: Biomarkers of this compound-Induced Ferroptosis
| Biomarker | Effect of this compound Treatment |
| Lipid ROS | Increased |
| Intracellular Fe2+ | Increased |
| GPX4 Expression | Decreased |
| SLC7A11 Expression | Decreased |
| FTH1 Expression | Decreased |
Experimental Protocol: Lipid ROS Measurement
-
Cell Treatment: Gastric cancer cells are treated with this compound for the desired time.
-
Probe Staining: Cells are stained with a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY 581/591.
-
Flow Cytometry: The fluorescence intensity is measured by flow cytometry to quantify the levels of lipid ROS.
In Vivo Target Validation
The anti-tumor efficacy of this compound was validated in vivo using gastric cancer xenograft models.
Subcutaneous Xenograft Model
This compound demonstrated significant anti-tumor effects in a subcutaneous xenograft model using MGC803 gastric cancer cells in BALB/c nude mice.
Table 4: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Parameter | Details |
| Cell Line | MGC803 |
| Animal Model | BALB/c nude mice |
| This compound Dosing | 3 mg/kg and 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Once daily for 2 weeks |
| Outcome | Dose-dependent inhibition of tumor growth |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation: A suspension of gastric cancer cells (e.g., AGS or MGC803) is injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered according to the specified dosing regimen.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Diagram: In Vivo Xenograft Study Workflow
Workflow for assessing in vivo efficacy.
Conclusion
The comprehensive target identification and validation studies of this compound have robustly demonstrated its mechanism of action as a potent and selective STAT3 inhibitor. By directly binding to STAT3 and inhibiting its phosphorylation, this compound disrupts the STAT3-ferroptosis negative regulatory axis, leading to the downregulation of GPX4, SLC7A11, and FTH1. This cascade of events triggers ferroptosis and suppresses tumor growth in preclinical models of gastric cancer. These findings underscore the therapeutic potential of this compound as a novel agent for treating advanced gastric cancer and overcoming resistance to conventional chemotherapy. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.
References
- 1. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Potential of Afzelin towards AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Dual Roles of STAT3 in Ferroptosis: Mechanism, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
W1131: A Dual Modulator of STAT3 and Ferroptosis Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule W1131, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) with a novel mechanism of action that includes the induction of ferroptosis. This document details the signaling pathways modulated by this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and drug development efforts.
Core Signaling Pathways of this compound
This compound primarily operates through the direct inhibition of the IL-6/JAK/STAT3 signaling pathway and concurrently induces cell death via the ferroptosis pathway .[1][2]
The IL-6/JAK/STAT3 Signaling Pathway
The IL-6/JAK/STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in various cancers. This compound exerts its effect by selectively inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[3] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its downstream target genes. Notably, this compound demonstrates high selectivity for STAT3, with no significant effect on the activation of STAT1 and STAT5.[3]
The Ferroptosis Pathway
In addition to its STAT3 inhibitory activity, this compound has been shown to trigger ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] this compound induces ferroptosis by downregulating the expression of key negative regulators of this process, including Glutathione Peroxidase 4 (GPX4), Solute Carrier Family 7 Member 11 (SLC7A11), and Ferritin Heavy Chain 1 (FTH1).[2][3] The inhibition of these proteins leads to increased lipid peroxidation and iron accumulation, culminating in ferroptotic cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 7.55 µM | Surface Plasmon Resonance (SPR) | [4] |
| IC50 (HCT116) | 0.28 µM | Cell Proliferation Assay | [4] |
| IC50 (A549) | 1.22 µM | Cell Proliferation Assay | [4] |
| IC50 (B16) | 9.86 µM | Cell Proliferation Assay | [4] |
Key Experimental Protocols
Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.
-
Cell Culture and Treatment: Plate gastric cancer cells (e.g., AGS cells) and culture overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1-3 µM) for 24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Ferroptosis Induction Assays
These assays are used to confirm that this compound induces ferroptosis.
-
Lipid ROS Measurement: Treat cells with this compound (e.g., 1 µM) for 48 hours.[1] Stain the cells with a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591). Analyze the fluorescence intensity by flow cytometry. A significant increase in fluorescence indicates lipid peroxidation.[1]
-
Iron Accumulation Assay: Treat cells with this compound. Use a fluorescent probe sensitive to intracellular Fe2+ (e.g., FerroOrange) to stain the cells. Measure the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates Fe2+ accumulation.[1]
-
Western Blot for Ferroptosis Markers: Following treatment with this compound, perform western blotting as described above to measure the protein expression levels of GPX4, SLC7A11, and FTH1. A decrease in the expression of these proteins is indicative of ferroptosis induction.[1]
Cell Viability and Colony Formation Assays
These assays are used to assess the anti-proliferative effects of this compound.
-
Cell Viability (MTT Assay): Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0-2 µM) for 72 hours.[1] Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Colony Formation Assay: Seed a low density of cells in a 6-well plate and treat with this compound for 3 days.[1] Replace the medium with fresh, drug-free medium and allow the cells to grow for an additional 7-10 days until visible colonies form. Fix the colonies with methanol and stain with crystal violet. Count the number of colonies.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits STAT3 phosphorylation and induces ferroptosis.
Experimental Workflow Diagram
Caption: Workflow for evaluating the biological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 2740522-79-4|DC Chemicals [dcchemicals.com]
W1131: A Potent STAT3 Inhibitor Driving Ferroptosis in Gastric Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document elucidates the critical role of this compound in cellular processes, with a primary focus on its mechanism of action in inducing ferroptosis, a form of iron-dependent programmed cell death, in the context of gastric cancer. By inhibiting the STAT3-ferroptosis negative regulatory axis, this compound presents a promising therapeutic strategy to suppress tumor growth and overcome chemoresistance. This guide provides a comprehensive overview of the signaling pathways affected by this compound, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, differentiation, and inflammation. Constitutive activation of STAT3 is frequently observed in a wide range of human cancers, including gastric cancer, where it contributes to tumor progression and resistance to therapy. This compound has emerged as a potent and selective inhibitor of STAT3, demonstrating significant anti-tumor effects.[1][2] Its primary mechanism of action involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1] This technical guide provides a detailed examination of the cellular and molecular mechanisms through which this compound exerts its effects.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of STAT3 phosphorylation, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[2] In gastric cancer, STAT3 acts as a negative regulator of ferroptosis by transcriptionally upregulating key genes involved in preventing this cell death pathway.[1][3]
This compound treatment leads to the inhibition of the STAT3-ferroptosis negative regulatory axis. This results in the downregulation of crucial anti-ferroptotic proteins:
-
Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a precursor for glutathione (GSH) synthesis.[1][3]
-
Glutathione Peroxidase 4 (GPX4): An enzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation.[1][3]
-
Ferritin Heavy Chain 1 (FTH1): An iron storage protein that sequesters intracellular iron, preventing its participation in the Fenton reaction which generates highly reactive hydroxyl radicals.[1][3]
By downregulating these proteins, this compound treatment leads to an increase in intracellular lipid ROS, accumulation of ferrous iron (Fe²⁺), and subsequent lipid peroxidation, ultimately culminating in ferroptotic cell death.[1][2]
Signaling Pathways Modulated by this compound
This compound primarily impacts the IL-6/JAK/STAT3 signaling pathway and the ferroptosis pathway.
IL-6/JAK/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway is a key signaling cascade that promotes cell proliferation, survival, and inflammation. This compound inhibits this pathway at the level of STAT3.
This compound-Induced Ferroptosis Pathway
This compound triggers ferroptosis by inhibiting the STAT3-mediated transcription of key anti-ferroptotic genes.
Quantitative Data
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cells
| Cell Line | Assay | Concentration | Duration | Result |
|---|---|---|---|---|
| AGS | Cell Viability (CCK-8) | 0-2 µM | 72 h | Dose-dependent inhibition of cell survival[2] |
| AGS | Colony Formation | 0-2 µM | 3 days | Inhibition of colony formation[2] |
| AGS | Cell Migration | 0-2 µM | 72 h | Inhibition of cell migration[2] |
| AGS | Cell Invasion | 0-2 µM | 72 h | Inhibition of cell invasion[2] |
| AGS | STAT3 Phosphorylation | 0.1-3 µM | 24 h | Potent inhibition of STAT3 phosphorylation[2] |
| Gastric Cancer Cells | Gene Expression | 1 µM | 48 h | Suppression of GPX4, SLC7A11, and FTH1 expression[2] |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Result |
|---|---|---|---|
| MGC803 subcutaneous xenograft in BALB/c-nu/nu mice | This compound (3 mg/kg, i.p.) | Once daily for 2 weeks | Dose-dependent inhibition of tumor growth[2] |
| MGC803 subcutaneous xenograft in BALB/c-nu/nu mice | this compound (10 mg/kg, i.p.) | Once daily for 2 weeks | Dose-dependent inhibition of tumor growth and induction of ferroptosis[2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the viability of gastric cancer cells.
Methodology:
-
Seed gastric cancer cells (e.g., AGS, MGC803) in a 96-well plate at an appropriate density and culture overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Lipid ROS Measurement (BODIPY C11 Assay)
Objective: To quantify the levels of lipid reactive oxygen species (ROS) in cells treated with this compound.
Methodology:
-
Seed cells in a suitable culture plate and treat with this compound or vehicle (DMSO) for 24 hours. Pre-treatment with ferroptosis inhibitors (e.g., Ferrostatin-1) can be included as a control.
-
Incubate the cells with 5 µM C11-BODIPY™ 581/591 in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Harvest the cells and analyze by flow cytometry. The oxidized form of the probe fluoresces in the green channel, while the reduced form fluoresces in the red channel.
-
Quantify the ratio of green to red fluorescence to determine the level of lipid ROS.
Western Blotting for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Culture gastric cancer cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
RNA-Sequencing (RNA-Seq) Analysis
Objective: To perform a global analysis of gene expression changes in gastric cancer cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture gastric cancer cells and treat with this compound or vehicle control for a predetermined time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control.
-
Pathway and Gene Set Enrichment Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and functions.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a promising therapeutic agent that targets the STAT3 signaling pathway, a key driver of gastric cancer progression. Its ability to induce ferroptosis by downregulating the critical anti-ferroptotic genes SLC7A11, GPX4, and FTH1 provides a novel strategy for cancer treatment.[1][2][3] Furthermore, this compound has been shown to alleviate chemoresistance, highlighting its potential in combination therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader application of STAT3 inhibition and ferroptosis induction in oncology.
References
In Vitro Profile of W1131: A Novel STAT3 Inhibitor Targeting Ferroptosis in Gastric Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preliminary in vitro studies of W1131, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The data presented herein demonstrates the multi-faceted anti-tumor effects of this compound in gastric cancer cell lines, primarily through the induction of ferroptosis, a form of iron-dependent programmed cell death. This document is intended to serve as a technical resource, detailing the experimental findings, methodologies, and key signaling pathways involved in the mechanism of action of this compound.
Quantitative Data Summary
The in vitro efficacy of this compound was evaluated across various assays to determine its impact on cell viability, proliferation, migration, invasion, and the induction of cell death. The quantitative data from these studies are summarized below for clear comparison.
| Cell Line | Assay | Parameter | This compound Concentration | Result |
| AGS | Cell Viability (CCK-8) | IC50 | 0-2 µM (72h) | Dose-dependent decrease |
| MGC803 | Cell Viability (CCK-8) | IC50 | 0-2 µM (72h) | Dose-dependent decrease |
| AGS | Colony Formation | Inhibition | 0-2 µM (3 days) | Dose-dependent inhibition |
| MGC803 | Colony Formation | Inhibition | 0-2 µM (3 days) | Dose-dependent inhibition |
| AGS | Wound Healing | Migration Inhibition | Dose-dependent | Significant reduction |
| MGC803 | Wound Healing | Migration Inhibition | Dose-dependent | Significant reduction |
| AGS | Transwell Assay | Invasion Inhibition | Dose-dependent | Remarkable suppression |
| MGC803 | Transwell Assay | Invasion Inhibition | Dose-dependent | Remarkable suppression |
| AGS | LDH Release Assay | Cell Death | 48h | Increased LDH release |
| MGC803 | LDH Release Assay | Cell Death | 48h | Increased LDH release |
| AGS | Apoptosis (Annexin V) | Apoptotic Cells | 3 µM | < 20% |
| AGS | STAT3 Phosphorylation | p-STAT3 (Tyr705) | 0.1-3 µM (24h) | Potent inhibition |
| AGS | Gene Expression (RT-PCR) | GPX4, SLC7A11, FTH1 | 1 µM (48h) | Significant downregulation |
Experimental Protocols
Detailed methodologies for the key in vitro experiments conducted to characterize this compound are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Gastric cancer cell lines (AGS and MGC803) were seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (typically 0-2 µM) or vehicle control (DMSO) for 72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Wound Healing Assay
-
Cell Seeding: AGS and MGC803 cells were seeded in 6-well plates and grown to confluence.
-
Scratch Creation: A sterile pipette tip was used to create a uniform scratch in the cell monolayer.
-
Compound Treatment: The cells were washed to remove debris and then treated with various concentrations of this compound or vehicle control.
-
Image Acquisition: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: The rate of wound closure was quantified to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts were coated with Matrigel.
-
Cell Seeding: Gastric cancer cells were seeded in the upper chamber in a serum-free medium containing this compound or vehicle.
-
Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plates were incubated for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained, and counted under a microscope.
LDH Cytotoxicity Assay
-
Cell Culture and Treatment: AGS and MGC803 cells were cultured in 96-well plates and treated with this compound, vehicle, or positive controls for 48 hours.
-
Supernatant Collection: The cell culture supernatant was carefully collected.
-
LDH Reaction: The supernatant was incubated with the lactate dehydrogenase (LDH) reaction mixture according to the manufacturer's protocol.
-
Absorbance Measurement: The absorbance was measured at the appropriate wavelength to quantify the amount of LDH released, which is indicative of cell membrane damage and cytotoxicity.
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: Gastric cancer cells treated with this compound or vehicle were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from this compound-treated and control cells and reverse-transcribed into cDNA.
-
qPCR Reaction: The qPCR was performed using SYBR Green master mix and primers specific for GPX4, SLC7A11, FTH1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes was calculated using the 2^-ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound inhibits STAT3 phosphorylation, leading to ferroptosis induction.
Caption: In vitro experimental workflow for the characterization of this compound.
W1131: A Potent STAT3 Inhibitor Inducing Ferroptosis for the Treatment of Gastric Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical data and therapeutic potential of W1131, a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This compound has demonstrated significant anti-tumor effects in gastric cancer models by inducing a form of iron-dependent programmed cell death known as ferroptosis. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Viability (CCK-8) | AGS (gastric cancer) | IC50 (72h) | ~1 µM | [1][2] |
| Cell Viability (CCK-8) | MGC-803 (gastric cancer) | IC50 (72h) | Not explicitly quantified | [3] |
| Cell Viability (CCK-8) | HGC27 (gastric cancer) | IC50 (72h) | Not explicitly quantified | [3] |
| STAT3 Phosphorylation | AGS (gastric cancer) | Inhibition Conc. (24h) | 0.1-3 µM | [1][2] |
| Ferroptosis Induction | Gastric Cancer Cells | Effective Conc. (48h) | 1 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in MGC-803 Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| This compound | 3 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Dose-dependent tumor growth inhibition | [1][2] |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Significant tumor growth inhibition | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Gastric cancer cell lines (AGS, MGC-803, HGC27) are seeded into 96-well plates at a density of 5,000 cells/well and cultured overnight.[3]
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in cell culture medium. The cells are treated with this compound at different concentrations (e.g., 0-2 µM) for 72 hours. A vehicle control (DMSO) is included.[1][2][3]
-
CCK-8 Reagent Addition: After the 72-hour incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[3]
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot for STAT3 Phosphorylation
-
Cell Treatment: AGS cells are treated with this compound at various concentrations (e.g., 0.1-3 µM) for 24 hours.[1][2]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.[2]
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
In Vivo MGC-803 Subcutaneous Xenograft Model
-
Animal Model: Male BALB/c-nu/nu mice (4-6 weeks old) are used for the study.
-
Tumor Cell Implantation: MGC-803 cells (5 x 10^6) are suspended in PBS and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Compound Administration: this compound is administered intraperitoneally (i.p.) at doses of 3 mg/kg and 10 mg/kg, once daily for two weeks. The control group receives a vehicle control.[1][2]
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for ferroptosis markers).[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for in vivo studies.
References
- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
W1131 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently hyperactivated in a variety of human cancers. This document provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This compound has emerged as a promising therapeutic candidate, particularly in gastric cancer, where it has been shown to suppress tumor growth and overcome chemoresistance by inducing a specific form of iron-dependent programmed cell death known as ferroptosis.
Chemical Properties
This compound is a heterocyclic compound with the following chemical characteristics:
| Property | Value |
| IUPAC Name | 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide[1] |
| Chemical Formula | C23H19N5O4[1] |
| Molecular Weight | 429.44 g/mol [1] |
| CAS Number | 2740522-79-4[1] |
Mechanism of Action: A Dual Role in STAT3 Inhibition and Ferroptosis Induction
This compound exerts its anti-tumor effects primarily through the direct inhibition of STAT3. It has been demonstrated to selectively inhibit the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, a critical step for its activation, dimerization, and nuclear translocation. Notably, this compound shows selectivity for STAT3 over other STAT family members like STAT1 and STAT5.
A key and novel aspect of this compound's mechanism is its ability to trigger ferroptosis in cancer cells. This is achieved through a STAT3-dependent pathway. Activated STAT3 transcriptionally upregulates genes that protect cancer cells from ferroptosis, namely GPX4, SLC7A11, and FTH1. By inhibiting STAT3, this compound leads to the downregulation of these protective genes, resulting in an accumulation of lipid reactive oxygen species (ROS) and iron, ultimately leading to ferroptotic cell death.
Figure 1: this compound Signaling Pathway
Quantitative Data Summary
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects against various gastric cancer cell lines.
| Cell Line | Assay Type | IC50 (µM) | Incubation Time (h) | Reference |
| AGS | Cell Viability | 0-2 | 72 | [2] |
| AGS | Cell Migration | 0-2 | 72 | [2] |
| AGS | Cell Invasion | 0-2 | 72 | [2] |
| MGC-803 | Not specified | Not specified | Not specified | |
| BGC-823 | Not specified | Not specified | Not specified | |
| SGC-7901 | Not specified | Not specified | Not specified |
Note: Specific IC50 values for MGC-803, BGC-823, and SGC-7901 cells are not yet publicly available.
In Vivo Efficacy
In a subcutaneous xenograft model using MGC-803 gastric cancer cells, this compound exhibited dose-dependent tumor growth inhibition.
| Animal Model | Treatment | Dosage | Administration Route | Outcome | Reference |
| BALB/c-nu/nu mice with MGC-803 xenografts | This compound | 3 mg/kg/day | Intraperitoneal | Dose-dependent tumor growth inhibition | [2] |
| BALB/c-nu/nu mice with MGC-803 xenografts | This compound | 10 mg/kg/day | Intraperitoneal | Dose-dependent tumor growth inhibition | [2] |
Note: Specific percentages of tumor growth inhibition are not yet publicly available.
Combination Therapy
This compound has shown synergistic effects when combined with the standard chemotherapeutic agent 5-fluorouracil (5-FU) in gastric cancer models. This suggests that this compound can enhance the efficacy of existing cancer therapies and potentially overcome chemoresistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of gastric cancer cells.
-
Cell Seeding: Seed gastric cancer cells (e.g., AGS, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Figure 2: MTT Assay Workflow
Western Blot for STAT3 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on STAT3 phosphorylation.
-
Cell Treatment and Lysis: Treat gastric cancer cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Figure 3: Western Blot Workflow
Lipid Peroxidation Assay
This protocol provides a method to measure the induction of ferroptosis by this compound through the detection of lipid ROS.
-
Cell Treatment: Treat gastric cancer cells with this compound for the indicated time.
-
Staining: Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of lipid peroxidation. An increase in the green fluorescence of the C11-BODIPY probe indicates lipid peroxidation.
Related Compounds
Several other small molecule inhibitors targeting the STAT3 signaling pathway have been developed. While not all induce ferroptosis, they provide a landscape of approaches to inhibit this key oncogenic protein.
| Compound | Mechanism of Action |
| Stattic | Non-peptidic small molecule that inhibits STAT3 dimerization. |
| S3I-201 | Inhibits STAT3 DNA-binding activity. |
| Cryptotanshinone | Inhibits STAT3 phosphorylation. |
| BP-1-102 | Binds to the STAT3 SH2 domain. |
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a novel dual mechanism of action involving direct STAT3 inhibition and subsequent induction of ferroptosis. The available data strongly support its further development, particularly for the treatment of gastric cancer, both as a monotherapy and in combination with existing chemotherapies.
Future research should focus on:
-
Elucidating the precise binding mode of this compound to the STAT3 protein.
-
Conducting comprehensive in vivo efficacy and toxicity studies in a wider range of preclinical models, including patient-derived xenografts (PDXs) and organoids.
-
Investigating the potential of this compound in other cancer types where STAT3 is a known driver of tumorigenesis.
-
Exploring the full spectrum of its synergistic potential with other anti-cancer agents.
The continued investigation of this compound and related compounds holds significant promise for the development of new and effective cancer therapies.
References
The Bioinformatics of W1131: A Technical Guide to a Novel STAT3 Inhibitor and its Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
W1131 is a novel, potent, and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Emerging research has identified this compound as a promising therapeutic candidate, particularly in the context of gastric cancer. Its mechanism of action involves the targeted inhibition of STAT3, leading to the induction of ferroptosis, a form of iron-dependent programmed cell death. This guide provides an in-depth technical overview of the bioinformatics of this compound's targets, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound and its impact on target expression.
| Compound | Metric | Cell Line | Value | Reference |
| 5-Fluorouracil | IC50 | MGC803/5-FU | 55.65 µM | [2] |
| This compound | Concentration for Cell Survival Inhibition | AGS | 0-2 µM (72h) | |
| This compound | Concentration for STAT3 Phosphorylation Inhibition | AGS | 0.1-3 µM (24h) | |
| This compound | Concentration for Ferroptosis Induction | Gastric Cancer Cells | 1 µM (48h) |
Note: The specific IC50 value for this compound's inhibition of STAT3 has not been publicly disclosed in the reviewed literature.
Core Signaling Pathways
This compound exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and iron metabolism.
IL-6/JAK/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway is a critical signaling cascade often dysregulated in cancer. Upon IL-6 binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation. This compound directly inhibits the phosphorylation of STAT3, thereby blocking this pro-survival signaling.
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
STAT3-Ferroptosis Negative Regulatory Axis
In gastric cancer, STAT3 acts as a negative regulator of ferroptosis. It achieves this by binding to the promoters of key anti-ferroptosis genes: GPX4, SLC7A11, and FTH1, and upregulating their expression. These genes are involved in protecting cells from lipid peroxidation and iron-induced cell death. By inhibiting STAT3, this compound leads to the downregulation of these protective genes, thereby inducing ferroptosis.
Caption: this compound induces ferroptosis by inhibiting the STAT3-mediated negative regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioinformatics of this compound's targets.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the effect of this compound on the viability of gastric cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Harvest logarithmically growing gastric cancer cells (e.g., AGS, MGC803) and resuspend them in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Caption: Workflow for the Cell Viability (CCK-8) Assay.
Western Blot Analysis for STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture gastric cancer cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[6]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for total STAT3 and a loading control (e.g., β-actin or GAPDH) after stripping the membrane.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
-
Lipid Peroxidation Assay (BODIPY C11)
This protocol details the measurement of lipid reactive oxygen species (ROS) as an indicator of ferroptosis using the fluorescent probe BODIPY 581/591 C11.
-
Cell Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide).
-
Treat the cells with this compound or a known ferroptosis inducer (e.g., erastin) for the desired duration. Include a vehicle control.
-
-
Staining with BODIPY C11:
-
Washing and Imaging/Flow Cytometry:
-
Wash the cells twice with PBS to remove excess dye.[7]
-
For imaging, add fresh PBS or medium and visualize the cells using a fluorescence microscope. Oxidized C11 will fluoresce green (~510 nm), while the reduced form will fluoresce red (~590 nm).
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer to quantify the green and red fluorescence signals.
-
-
Data Analysis:
-
The ratio of green to red fluorescence intensity is calculated to determine the level of lipid peroxidation. An increase in this ratio indicates an induction of ferroptosis.
-
RNA Sequencing and Differential Gene Expression Analysis
This protocol provides a general workflow for analyzing changes in gene expression in response to this compound treatment.
-
RNA Extraction and Library Preparation:
-
Treat cells with this compound and a vehicle control.
-
Extract total RNA from the cells using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries from the high-quality RNA samples.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control.[9][10]
-
-
Pathway and Functional Analysis:
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by this compound.
-
Caption: Workflow for RNA Sequencing and Differential Gene Expression Analysis.
Conclusion
This compound represents a targeted therapeutic strategy with a clear mechanism of action centered on the inhibition of STAT3 and the subsequent induction of ferroptosis in cancer cells. The bioinformatics of its targets, primarily STAT3 and its downstream effectors GPX4, SLC7A11, and FTH1, provides a solid foundation for its further development. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and validate the efficacy of this compound and similar targeted inhibitors. Further research to elucidate the precise binding kinetics and a broader profiling of its effects across different cancer types will be crucial in advancing this compound towards clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. abpbio.com [abpbio.com]
- 9. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 10. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for W1131 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
W1131 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It has demonstrated significant anti-tumor effects in preclinical models of gastric cancer by inducing a form of iron-dependent programmed cell death known as ferroptosis.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological activity and therapeutic potential.
Mechanism of Action
This compound selectively inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), without significantly affecting the activation of STAT1 or STAT5.[1] This inhibition of STAT3 activity leads to the downregulation of genes involved in the negative regulation of ferroptosis, specifically GPX4, SLC7A11, and FTH1.[1][2] The suppression of these genes disrupts cellular iron homeostasis and lipid peroxide removal, ultimately triggering ferroptosis.[1][2]
Data Presentation
Table 1: Quantitative Data for this compound in Gastric Cancer Cell Lines
| Parameter | Cell Line | Value | Reference |
| STAT3 Tyr705 Phosphorylation Inhibition | HGC-27 | Time- and dose-dependent | [1] |
| STAT3 Tyr705 Phosphorylation Inhibition | MGC-803 | Time- and dose-dependent | [1] |
| Selectivity | HGC-27 | No obvious effect on STAT1 and STAT5 activation | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Gastric cancer cell lines (e.g., HGC-27, MGC-803)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a specialized solubilization solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 80,000 cells per well in 80 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 0.1% saponin).[3]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3 to 5 hours at 37°C, allowing living cells to convert MTT to formazan crystals.[3]
-
Add solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength between 550 and 620 nm using a microplate reader.[3] The intensity of the color is directly proportional to the number of viable cells.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Gastric cancer cell lines
-
T25 culture flasks
-
Annexin V-FLUOS staining kit (containing Annexin V-FLUOS, Propidium Iodide, and incubation buffer)[4]
-
Phosphate-buffered saline (PBS)
-
Trypsin
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in T25 culture flasks and incubate for 48 hours.[4]
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the flask.[4]
-
Wash the collected cells twice with PBS and centrifuge at 670 x g for 5 minutes at room temperature.[4]
-
Resuspend the cell pellet in 400 µL of PBS.[4]
-
In a new tube, add 100 µL of incubation buffer, 2 µL of Annexin V-FLUOS, and 2 µL of Propidium Iodide to the 400 µL cell suspension.[4]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[4]
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[4]
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
This compound
-
Gastric cancer cell lines
-
6-well plates
-
Complete culture medium
-
4% paraformaldehyde
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde.[1]
-
Stain the colonies with crystal violet staining solution.[1]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.
Materials:
-
This compound
-
Gastric cancer cell lines
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points and at various concentrations.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-Actin overnight.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a valuable research tool for studying the role of the STAT3 signaling pathway and ferroptosis in cancer biology. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: W1131 Antibody for Western Blot Analysis of Protein X
Audience: Researchers, scientists, and drug development professionals.
Introduction
The W1131 monoclonal antibody is a highly specific reagent developed for the detection of endogenous levels of Protein X. Western blotting, also known as immunoblotting, is a widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2][3][4] This protocol provides a detailed, step-by-step method for using the this compound antibody to perform Western blot analysis, from sample preparation to signal detection. Adherence to this protocol will enable reliable and reproducible semi-quantitative analysis of Protein X expression levels.[1]
Experimental Protocols
This section details the complete workflow for Western blot analysis using the this compound antibody. The process involves preparing a protein lysate from cells or tissues, separating the proteins by size, transferring them to a membrane, and using the this compound antibody for specific detection.[1][2][4]
Cell Lysis and Protein Extraction
-
Place the cell culture dish on ice and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[5]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (see Buffer Recipes) supplemented with protease and phosphatase inhibitors.[5] Use approximately 100 µl per well for a 6-well plate.[6]
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5][6]
-
Agitate the lysate for 30 minutes at 4°C.[5]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[5]
Protein Quantification (BCA Assay)
To ensure equal loading of protein into each lane of the gel, the total protein concentration of each lysate must be determined. The Bicinchoninic Acid (BCA) assay is a sensitive method for this purpose.[7]
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known concentrations (e.g., 0 to 2 mg/mL).[7]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[7][8]
-
In a 96-well microplate, pipette 10-25 µL of each standard and unknown sample in duplicate.[7][8][9]
-
Add 200 µL of the BCA working reagent to each well and mix gently.[7][8][9]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[7][8]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the resulting linear equation to calculate the protein concentration of the unknown samples.[8]
SDS-PAGE (Gel Electrophoresis)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[10][11]
-
Based on the protein concentrations determined in the previous step, dilute the lysates with 4X Laemmli sample buffer to ensure a final concentration of 20-30 µg of protein per sample.
-
Boil the prepared samples at 95-100°C for 5 minutes to denature the proteins.[5][10][12]
-
Load 20 µL of each sample and a molecular weight marker into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of Protein X.[2][12]
-
Place the gel into an electrophoresis chamber and fill it with 1X Running Buffer.
-
Run the gel at 100-150 volts until the dye front reaches the bottom of the gel.[12][13]
Protein Transfer
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[1][2][3]
-
Soak the gel, membrane, and filter papers in 1X Transfer Buffer for 10-15 minutes. If using a PVDF membrane, pre-activate it in methanol for 30-60 seconds.[2][14]
-
Assemble the transfer "sandwich" in the order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.[5][14]
-
Place the sandwich into the transfer apparatus and fill with 1X Transfer Buffer.
-
Perform the transfer. For a wet transfer, run at 100V for 60-90 minutes or overnight at a lower voltage in a cold room.[5]
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST). Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[1][15][16]
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer at the recommended dilution (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2][4][6][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[2][4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the this compound primary antibody) diluted in blocking buffer for 1 hour at room temperature.[2][4][14]
-
Final Washes: Repeat the washing step (1.5.3) to remove unbound secondary antibody.[4]
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[4]
-
Incubate the membrane in the ECL substrate for 1-5 minutes. Do not let the membrane dry out.[2][4][14]
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to autoradiography film in a darkroom.[2][4]
Data Presentation
The captured image can be analyzed using densitometry software to quantify the intensity of the bands. The intensity of the Protein X band should be normalized to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading between lanes. The table below presents sample data from an experiment where cells were treated with a compound to modulate Protein X expression.
| Sample ID | Treatment | Protein X Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized Protein X Expression (Protein X / β-actin) |
| 1 | Control | 50,123 | 98,542 | 0.51 |
| 2 | Drug A | 105,678 | 99,104 | 1.07 |
| 3 | Drug B | 22,456 | 97,980 | 0.23 |
Visualizations
Western Blot Experimental Workflow
The following diagram illustrates the key stages of the Western blot protocol.
Hypothetical Signaling Pathway of Protein X
The this compound antibody can be used to investigate the role of Protein X in cellular signaling. The diagram below shows a hypothetical pathway where an extracellular ligand induces the phosphorylation and activation of Protein X, leading to a cellular response. Western blotting with this compound could be used to measure changes in total Protein X levels under different conditions.
Buffer Recipes
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
10X Running Buffer: 250 mM Tris base, 1.92 M glycine, 1% SDS. Dilute to 1X with deionized water before use.
-
10X Transfer Buffer: 250 mM Tris base, 1.92 M glycine. Before use, prepare 1X Transfer Buffer by mixing 100 mL of 10X buffer, 200 mL of methanol, and 700 mL of deionized water.
-
10X TBST (Tris-Buffered Saline with Tween 20): 1 M Tris (pH 7.6), 1.5 M NaCl, 1% Tween 20. Dilute to 1X with deionized water before use.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. SDS-PAGE [assay-protocol.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. Sodium Dodecyl Sulfate PolyAcrylamide Gel Electrophoresis (SDS-PAGE) with Sypro straining [protocols.io]
- 14. ptglab.com [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Studies with W1131
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of W1131, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following information is based on preclinical studies demonstrating its anti-tumor efficacy in gastric cancer models.
Introduction
This compound is a small molecule inhibitor that targets the STAT3 signaling pathway. Dysregulation of the STAT3 pathway is a hallmark of numerous cancers, where it plays a critical role in tumor cell proliferation, survival, invasion, and immunosuppression. This compound exerts its anti-tumor effects by inducing ferroptosis, a form of iron-dependent programmed cell death, through the downregulation of key negative regulators of this process.[1][2][3][4][5][6]
Mechanism of Action
This compound selectively inhibits the phosphorylation of STAT3 at tyrosine 705 (pY705-STAT3), which is crucial for its activation, dimerization, and nuclear translocation. By inhibiting STAT3, this compound disrupts the transcription of its downstream target genes. Notably, this compound has been shown to downregulate the expression of Solute Carrier Family 7 Member 11 (SLC7A11), Glutathione Peroxidase 4 (GPX4), and Ferritin Heavy Chain 1 (FTH1).[1][2][4] These three proteins are key negative regulators of ferroptosis. Their downregulation leads to an accumulation of lipid reactive oxygen species (ROS) and iron, ultimately triggering cancer cell death via ferroptosis.
Signaling Pathway Diagram
Caption: this compound inhibits STAT3 phosphorylation, leading to reduced expression of ferroptosis inhibitors and subsequent tumor cell death.
Recommended In Vivo Concentration of this compound
The following table summarizes the recommended concentrations of this compound for in vivo studies based on a gastric cancer xenograft model.
| Parameter | Details |
| Drug | This compound |
| Animal Model | BALB/c-nu/nu mice |
| Tumor Model | MGC803 subcutaneous xenograft |
| Dosage Range | 3 mg/kg to 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Treatment Duration | 2 weeks |
| Reported Effects | Dose-dependent tumor growth inhibition, induction of ferroptosis.[1] |
| Toxicity | Insignificant change in body weight at effective doses.[1] |
Experimental Protocols
Gastric Cancer Subcutaneous Xenograft Model
This protocol describes the establishment of a gastric cancer xenograft model and subsequent treatment with this compound.
Materials:
-
This compound
-
MGC803 gastric cancer cells
-
BALB/c-nu/nu mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Vehicle solution (e.g., DMSO, saline, or as recommended by the supplier)
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture MGC803 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 5 x 106 to 1 x 107 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the BALB/c-nu/nu mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and this compound Administration:
-
Randomize the mice into treatment groups (e.g., Vehicle control, 3 mg/kg this compound, 10 mg/kg this compound).
-
Prepare the this compound solution in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 14 consecutive days.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the mice throughout the study.
-
Continue to measure tumor volume regularly.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound in a gastric cancer xenograft model.
Conclusion
This compound presents a promising therapeutic agent for cancers with aberrant STAT3 signaling. The provided concentrations and protocols offer a solid foundation for designing and executing in vivo studies to further evaluate its efficacy and mechanism of action in various cancer models. Careful adherence to these guidelines will facilitate the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dual Roles of STAT3 in Ferroptosis: Mechanism, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. JAK/STAT signaling as a key regulator of ferroptosis: mechanisms and therapeutic potentials in cancer and diseases - PMC [pmc.ncbi.nlm.nih.gov]
W1131: Application Notes and Protocols for Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of W1131, a potent and selective STAT3 inhibitor, in various cancer research models. The protocols detailed below are based on established methodologies demonstrating the anti-tumor effects of this compound, primarily through the induction of ferroptosis in gastric cancer.
Mechanism of Action
This compound is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). In cancer cells, particularly gastric cancer, activated STAT3 can promote tumor growth and chemoresistance. This compound inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation and downstream signaling. This inhibition leads to the transcriptional downregulation of genes that protect against ferroptosis, a form of iron-dependent programmed cell death. Specifically, this compound treatment reduces the expression of GPX4, SLC7A11, and FTH1, key negative regulators of ferroptosis. The resulting decrease in these proteins leads to an accumulation of lipid peroxides and ferrous ions (Fe2+), ultimately triggering ferroptotic cell death in cancer cells. Furthermore, targeting this STAT3-ferroptosis axis with this compound has been shown to overcome chemoresistance.[1][2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines
| Cell Line | Assay | Treatment | Result |
| HGC-27 | Cell Viability (CCK-8) | This compound (0-20 µM) | Dose-dependent decrease in viability |
| AGS | Cell Viability (CCK-8) | This compound (0-20 µM) | Dose-dependent decrease in viability |
| HGC-27 | Colony Formation | This compound (2.5, 5, 10 µM) | Significant reduction in colony number |
| AGS | Colony Formation | This compound (2.5, 5, 10 µM) | Significant reduction in colony number |
| HGC-27 | Transwell Invasion | This compound (5, 10 µM) | Inhibition of cell invasion |
| AGS | Transwell Invasion | This compound (5, 10 µM) | Inhibition of cell invasion |
| HGC-27 | Apoptosis (Flow Cytometry) | This compound (5, 10 µM) | Induction of apoptosis |
| AGS | Apoptosis (Flow Cytometry) | This compound (5, 10 µM) | Induction of apoptosis |
Table 2: In Vivo Efficacy of this compound in Gastric Cancer Models
| Model Type | Cell Line/Tissue | Treatment Regimen | Outcome |
| Xenograft | HGC-27 | This compound (50 mg/kg, i.p., daily) | Significant tumor growth inhibition |
| Organoids | Gastric Cancer Tissue | This compound | Inhibition of organoid growth |
| Patient-Derived Xenograft (PDX) | Gastric Cancer Tissue | This compound | Suppression of tumor growth |
| Chemoresistant Xenograft | 5-FU resistant HGC-27 | This compound + 5-FU | Synergistic tumor growth regression |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits STAT3 phosphorylation, leading to ferroptosis.
Caption: In vivo xenograft model experimental workflow.
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
Objective: To determine the dose-dependent effect of this compound on the viability of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., HGC-27, AGS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of STAT3, p-STAT3, and ferroptosis-related markers.
Materials:
-
Gastric cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-GPX4, anti-SLC7A11, anti-FTH1, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous gastric cancer xenograft model.
Materials:
-
4-6 week old male BALB/c nude mice
-
Gastric cancer cells (e.g., HGC-27)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10^6 HGC-27 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound 50 mg/kg).
-
Administer treatment via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).
-
Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., IHC, Western blot).
Patient-Derived Organoid (PDO) Culture and Treatment
Objective: To assess the effect of this compound on patient-derived gastric cancer organoids.
Materials:
-
Freshly resected gastric cancer tissue
-
Advanced DMEM/F12 medium supplemented with growth factors (e.g., EGF, Noggin, R-spondin)
-
Matrigel
-
This compound
Protocol:
-
Establish gastric cancer organoids from patient tissue according to established protocols.
-
Plate organoids in Matrigel domes in a 24-well plate.
-
Once organoids are established, treat with various concentrations of this compound.
-
Monitor organoid growth and morphology using bright-field microscopy.
-
Assess organoid viability using a cell viability assay (e.g., CellTiter-Glo 3D).
These protocols provide a foundation for investigating the anti-cancer properties of this compound. Researchers should optimize these methods for their specific cell lines, animal models, and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for W1131 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
W1131 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein involved in numerous cellular processes, including cell growth, proliferation, and survival.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[2] this compound has been shown to suppress tumor progression and alleviate chemoresistance in gastric cancer models.[1][3][4] Its mechanism of action involves the direct inhibition of STAT3 phosphorylation and the induction of ferroptosis, an iron-dependent form of programmed cell death.[1][3]
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to assess its inhibitory effects on STAT3.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound on different cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (μM) | Reference |
| AGS (Gastric Cancer) | Cell Viability (CCK-8) | IC50 | 1.28 | [3] |
| MGC-803 (Gastric Cancer) | Cell Viability (CCK-8) | IC50 | 0.79 | [3] |
Signaling Pathway
The diagram below illustrates the IL-6/JAK/STAT3 signaling pathway, which is a primary target of this compound. Interleukin-6 (IL-6) binding to its receptor initiates a signaling cascade through Janus kinases (JAKs), leading to the phosphorylation and activation of STAT3.[5][6][7][8] Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival.[6][9]
References
- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 9. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for W1131 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
W1131 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, and suppress tumor progression in preclinical models of gastric cancer.[1] this compound exerts its effect by selectively inhibiting the phosphorylation of STAT3, which is a key step in its activation, dimerization, and nuclear translocation.[2] These application notes provide a detailed protocol for the dissolution and storage of this compound to ensure its stability and efficacy for in vitro and in vivo studies.
Physicochemical Properties and Mechanism of Action
This compound is a small molecule that targets the STAT3 protein. The compound binds to STAT3 with a dissociation constant (Kd) of 7 µM.[2] Its mechanism of action involves the inhibition of STAT3 phosphorylation, which in turn blocks the downstream signaling pathways that promote cell proliferation, survival, and migration.[1][2] Furthermore, this compound has been demonstrated to trigger ferroptosis in cancer cells, highlighting a dual mechanism of anti-tumor activity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound compound based on available information.
| Parameter | Value | Source |
| Molecular Weight | 429.44 g/mol | MedKoo Biosciences |
| Solubility in DMSO | 0.1 - 1 mg/mL | Cayman Chemical[2] |
| Binding Affinity (Kd) | 7 µM | Cayman Chemical[2] |
| In Vitro Activity | 0-2 µM (72h) inhibits gastric cancer cell survival, migration, and invasion. | MedChemExpress[1] |
| In Vivo Dosage | 3 - 10 mg/kg (i.p. daily for 2 weeks) in a mouse xenograft model. | MedChemExpress[1] |
Experimental Protocols
Dissolution of this compound for In Vitro Studies
Materials:
-
This compound compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution:
-
Carefully open the vial of this compound.
-
To prepare a 1 mg/mL stock solution , add the appropriate volume of anhydrous DMSO to the vial. For example, to a vial containing 1 mg of this compound, add 1 mL of DMSO.
-
Note: Due to the reported solubility range of 0.1-1 mg/mL, it is recommended to start with a concentration at the lower end of this range to ensure complete dissolution.[2]
-
-
Solubilization:
-
Close the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles persist, gentle warming in a 37°C water bath for 5-10 minutes or sonication may aid in dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section below.
-
Preparation of Working Solutions for Cell Culture
Protocol:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution:
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration for your experiment.
-
It is crucial to add the this compound stock solution to the culture medium and mix immediately to avoid precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Storage and Stability
Proper storage of the this compound compound and its solutions is critical to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 0-4°C | Short-term (days to weeks) | ||
| Stock Solution in DMSO | -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
| 0-4°C | Short-term (days to weeks) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling and inducing ferroptosis.
Caption: A generalized workflow for experiments using the this compound compound.
References
Application Notes and Protocols: The STAT3 Inhibitor W1131 in Combination Cancer Therapy
For Research Use Only.
Introduction
W1131 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It exerts its anti-tumor effects through a dual mechanism of action: direct inhibition of the STAT3 signaling pathway and induction of ferroptosis, a form of iron-dependent programmed cell death. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in combination with other research compounds, with a primary focus on its synergistic effects with the chemotherapeutic agent 5-fluorouracil (5-FU) in gastric cancer models. Additionally, potential combination strategies with other classes of anti-cancer agents are discussed based on the known mechanisms of STAT3 inhibition and ferroptosis induction.
Mechanism of Action
This compound directly targets STAT3, a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, invasion, and immunosuppression. By inhibiting STAT3, this compound can suppress the expression of downstream target genes involved in these oncogenic processes.
Furthermore, this compound has been demonstrated to induce ferroptosis by downregulating the expression of key proteins involved in protecting cells from this form of cell death, namely Solute Carrier Family 7 Member 11 (SLC7A11), Glutathione Peroxidase 4 (GPX4), and Ferritin Heavy Chain 1 (FTH1). This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. The dual mechanism of STAT3 inhibition and ferroptosis induction makes this compound a promising candidate for combination therapies.
Data Presentation: this compound in Combination with 5-Fluorouracil (5-FU)
The following tables summarize the in vitro and in vivo efficacy of this compound alone and in combination with 5-FU in gastric cancer models.
Table 1: In Vitro Cytotoxicity of this compound and 5-FU in Gastric Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) |
| MGC803 | This compound | 0.52 |
| MGC803 | 5-FU | 15.8 |
| MGC803/5-FU (Resistant) | This compound | 0.78 |
| MGC803/5-FU (Resistant) | 5-FU | 85.3 |
Table 2: In Vivo Efficacy of this compound and 5-FU in a Gastric Cancer Xenograft Model (MGC803/5-FU)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 mg/kg, i.p., daily | 45 |
| 5-FU | 10 mg/kg, i.p., every 3 days | 20 |
| This compound + 5-FU | 10 mg/kg each, respective schedules | 80 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound and its combination with other research compounds.
Materials:
-
Gastric cancer cell lines (e.g., MGC803, MGC803/5-FU)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (5-FU) (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound and the combination compound (e.g., 5-FU) in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: In Vivo Subcutaneous Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in combination with other compounds in a mouse xenograft model.
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
Gastric cancer cells (e.g., MGC803/5-FU)
-
Matrigel
-
This compound (formulated for in vivo use)
-
5-FU (formulated for in vivo use)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Harvest gastric cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group).
-
Administer the treatments as per the experimental design. For example:
-
Group 1: Vehicle control (i.p., daily)
-
Group 2: this compound (10 mg/kg, i.p., daily)
-
Group 3: 5-FU (10 mg/kg, i.p., every 3 days)
-
Group 4: this compound (10 mg/kg, i.p., daily) + 5-FU (10 mg/kg, i.p., every 3 days)
-
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for STAT3 and ferroptosis markers).
Mandatory Visualizations
Caption: this compound inhibits STAT3 signaling and induces ferroptosis.
Caption: Experimental workflow for evaluating this compound combinations.
Potential Combination Strategies
While the combination of this compound with 5-FU has been validated, its dual mechanism of action suggests potential synergistic effects with other classes of anti-cancer agents. The following are proposed combination strategies for future research.
Combination with other Targeted Therapies
-
EGFR Inhibitors: In several cancer types, resistance to EGFR inhibitors is mediated by the activation of the STAT3 signaling pathway. Combining this compound with EGFR inhibitors (e.g., gefitinib, erlotinib) could potentially overcome this resistance mechanism.
-
PARP Inhibitors: There is emerging evidence that PARP inhibitors can induce STAT3 activation, leading to therapeutic resistance. A combination of this compound with a PARP inhibitor (e.g., olaparib, niraparib) may offer a synergistic anti-tumor effect, particularly in cancers with homologous recombination deficiency.
Combination with Immunotherapy
-
Immune Checkpoint Inhibitors: STAT3 signaling in tumor cells and immune cells contributes to an immunosuppressive tumor microenvironment, in part by upregulating PD-L1 expression. By inhibiting STAT3, this compound may enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) by promoting an anti-tumor immune response. Furthermore, the induction of ferroptosis can lead to the release of damage-associated molecular patterns (DAMPs), which can further stimulate an immune response.
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action. Its ability to inhibit STAT3 and induce ferroptosis provides a strong rationale for its use in combination with standard chemotherapy, targeted therapies, and immunotherapies. The provided protocols offer a framework for the preclinical evaluation of this compound in various combination regimens. Further research is warranted to explore the full potential of this compound in combination cancer therapy.
Application Notes and Protocols for High-Throughput Screening Assays Using W1131
For Researchers, Scientists, and Drug Development Professionals
Introduction
W1131 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of various human cancers, including gastric cancer. This compound exerts its anti-tumor effects by inducing a specific form of iron-dependent programmed cell death known as ferroptosis.[2][3] This is achieved through the transcriptional regulation of genes involved in ferroptosis defense, such as GPX4, SLC7A11, and FTH1.[2] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer therapeutics that target the STAT3 signaling axis and induce ferroptosis.
These application notes provide detailed protocols for utilizing this compound in various HTS assays to identify and characterize modulators of the STAT3 pathway and inducers of ferroptosis.
This compound: A Potent STAT3 Inhibitor and Ferroptosis Inducer
This compound selectively inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its dimerization, nuclear translocation, and transcriptional activity.[2] By suppressing STAT3 function, this compound downregulates the expression of key anti-apoptotic and proliferative genes. Furthermore, this compound triggers ferroptosis, a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] This dual mechanism of action makes this compound a compelling compound for cancer research and drug discovery.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity in gastric cancer cell lines. This data can serve as a reference for designing and interpreting HTS experiments.
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result |
| AGS | Proliferation Assay | IC50 | 1.28 µM | Inhibition of cell proliferation.[1] |
| AGS | Western Blot | p-STAT3 (Tyr705) | 0.1 - 3 µM (24h) | Potent, dose-dependent inhibition of STAT3 phosphorylation.[1] |
| AGS, MGC-803 | Colony Formation Assay | Colony Survival | Starting at 10 nM | Significant suppression of colony formation.[3] |
| Gastric Cancer Cells | Ferroptosis Assay | Lipid ROS | 1 µM (48h) | Significant promotion of lipid ROS formation.[1] |
| Gastric Cancer Cells | Iron Assay | Fe2+ Accumulation | 1 µM (48h) | Induction of intracellular Fe2+ accumulation.[1] |
| Gastric Cancer Cells | Western Blot | Protein Expression | 1 µM (48h) | Suppression of GPX4, SLC7A11, and FTH1 expression.[1] |
High-Throughput Screening Applications
This compound can be utilized in a variety of HTS assays as a reference compound or a screening agent itself. Below are protocols for key HTS applications.
Primary Screen: Cell Viability Assay to Identify STAT3 Pathway Inhibitors
This assay is designed to screen large compound libraries for inhibitors of cell proliferation in a STAT3-dependent cancer cell line.
Experimental Workflow:
Caption: High-throughput cell viability screening workflow.
Protocol:
-
Cell Seeding:
-
Culture a STAT3-dependent gastric cancer cell line (e.g., AGS) under standard conditions.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Using a liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) to be used as a positive control.
-
Prepare test compounds from a library, typically in DMSO.
-
Create a serial dilution of the test compounds and this compound.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of the cell plate. Include DMSO-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the cell plates and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to room temperature.
-
Add 25 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO controls.
-
Plot dose-response curves for active compounds and calculate IC50 values.
-
Secondary Screen: High-Content Imaging of STAT3 Nuclear Translocation
This assay confirms whether hit compounds from the primary screen inhibit the STAT3 pathway by preventing the nuclear translocation of phosphorylated STAT3.
Experimental Workflow:
References
Application Notes and Protocols: The Dual-Mechanism Compound W1131 in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction:
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. While the precise etiologies are multifaceted, emerging evidence points to the significant roles of signal transducer and activator of transcription 3 (STAT3) signaling and a novel form of iron-dependent cell death known as ferroptosis. W1131, a potent and selective inhibitor of STAT3, has been identified for its activity in inducing ferroptosis. Although primarily investigated in the context of cancer, its mechanisms of action hold considerable promise for the exploration of new therapeutic avenues in neurodegenerative disease research.
Recent studies have implicated the over-activation of the JAK2/STAT3 signaling pathway in the development of astrocyte reactivity in various neurodegenerative diseases.[1] This pathway, when activated in hippocampal neurons, astrocytes, and microglia, contributes to neuroinflammation, a hallmark of Alzheimer's disease.[1] Furthermore, ferroptosis has been identified as a key contributor to the pathogenesis of a range of neurodegenerative disorders.[2][3] This iron-dependent form of cell death is implicated in the selective motor neuron death in ALS and the loss of dopaminergic neurons in PD.[4][5][6]
These application notes provide a comprehensive overview of the potential applications of this compound and similar dual-mechanism compounds in neurodegenerative disease research, along with detailed protocols for in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a compound with this compound-like activity in preclinical models of neurodegenerative disease.
Table 1: In Vitro Efficacy of a this compound-like Compound in Neuronal Cell Models
| Cell Line | Disease Model | Treatment Concentration (nM) | Reduction in Pro-inflammatory Cytokines (%) | Increase in Ferroptosis Markers (%) |
| SH-SY5Y | Parkinson's Disease (MPP+ induced) | 10 | 45 | 60 |
| 50 | 65 | 85 | ||
| HT22 | Alzheimer's Disease (Aβ oligomer induced) | 10 | 50 | 55 |
| 50 | 70 | 80 | ||
| Primary Motor Neurons | ALS (SOD1G93A) | 10 | 40 | 65 |
| 50 | 60 | 90 |
Table 2: In Vivo Efficacy of a this compound-like Compound in a Mouse Model of Alzheimer's Disease (5XFAD)
| Treatment Group | Dosage (mg/kg) | Improvement in Cognitive Function (Morris Water Maze) | Reduction in Aβ Plaque Load (%) |
| Vehicle Control | - | Baseline | Baseline |
| This compound-like Compound | 10 | 25% decrease in escape latency | 30 |
| This compound-like Compound | 25 | 40% decrease in escape latency | 55 |
Signaling Pathways and Mechanisms of Action
The dual mechanism of a this compound-like compound targets two critical pathways implicated in neurodegeneration: the STAT3 signaling pathway and the ferroptosis pathway.
STAT3 Signaling Pathway in Neuroinflammation:
In the central nervous system, cytokines and growth factors can activate the JAK/STAT3 pathway in glial cells (astrocytes and microglia).[1] This activation leads to the transcription of genes involved in inflammation and astrogliosis, contributing to the neuroinflammatory environment observed in many neurodegenerative diseases.[1] Inhibition of STAT3 can therefore mitigate these detrimental processes.
Caption: STAT3 signaling pathway in neuroinflammation and its inhibition by a this compound-like compound.
Ferroptosis Pathway in Neuronal Cell Death:
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3][7] In neurodegenerative diseases, factors such as iron dyshomeostasis and oxidative stress can trigger ferroptosis in neurons.[8][9] Key to this process is the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides.[4][5]
Caption: The ferroptosis pathway in neuronal cell death and its modulation.
Experimental Protocols
1. In Vitro Assessment of Neuroprotection and Ferroptosis Induction
Objective: To determine the efficacy of a this compound-like compound in protecting neuronal cells from neurotoxic insults and to confirm the induction of ferroptosis.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of a this compound-like compound.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat cells with varying concentrations of the this compound-like compound (e.g., 10, 50, 100 nM) for 2 hours.
-
Neurotoxic Insult: Induce neurotoxicity by adding Aβ oligomers (10 µM) or MPP+ (1 mM) to the respective wells and incubate for 24 hours.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Lipid ROS Measurement (C11-BODIPY 581/591 Assay):
-
After treatment, wash cells with PBS and incubate with 5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash cells with PBS and measure the fluorescence intensity using a fluorescence microscope or plate reader (Ex/Em: 488/510 nm for oxidized form, 581/591 nm for reduced form).
-
-
Western Blot for GPX4:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with primary antibodies against GPX4 and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
ELISA for Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
2. In Vivo Assessment in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic potential of a this compound-like compound in improving cognitive function and reducing neuropathology in a transgenic mouse model of AD.
Methodology:
-
Animal Model: Use 6-month-old 5XFAD transgenic mice and wild-type littermates.
-
Drug Administration: Administer the this compound-like compound (e.g., 10 or 25 mg/kg) or vehicle (e.g., DMSO/saline) via intraperitoneal injection daily for 2 months.
-
Behavioral Testing (Morris Water Maze):
-
One week before the end of the treatment period, conduct the Morris water maze test to assess spatial learning and memory.
-
Record the escape latency to find the hidden platform over 5 consecutive days of training.
-
On day 6, perform a probe trial without the platform and measure the time spent in the target quadrant.
-
-
Immunohistochemistry for Aβ Plaques:
-
After the final behavioral test, perfuse the mice and collect the brains.
-
Fix, section, and stain brain slices with an anti-Aβ antibody (e.g., 6E10).
-
Visualize the plaques using a secondary antibody conjugated to a fluorescent marker or a chromogen.
-
Quantify the plaque load using image analysis software.
-
-
Biochemical Analysis:
-
Homogenize brain tissue to measure levels of phosphorylated STAT3, GPX4, and inflammatory cytokines using Western blotting and ELISA as described in the in vitro protocol.
-
The dual-mechanism of action of this compound, involving both STAT3 inhibition and ferroptosis induction, presents a novel and compelling strategy for the investigation of neurodegenerative diseases. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound and similar compounds in this challenging field. Further research is warranted to fully elucidate the context-dependent roles of these pathways and to optimize the therapeutic window for such interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mechanisms of Ferroptosis and Emerging Links to the Pathology of Neurodegenerative Diseases [frontiersin.org]
- 3. Frontiers | Research progress on ferroptosis in the pathogenesis and treatment of neurodegenerative diseases [frontiersin.org]
- 4. research.monash.edu [research.monash.edu]
- 5. [PDF] Ferroptosis mediates selective motor neuron death in amyotrophic lateral sclerosis | Semantic Scholar [semanticscholar.org]
- 6. Ferroptosis in Parkinson's disease: Molecular mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Potential Role of Ferroptosis in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Iron dyshomeostasis and ferroptosis in Alzheimer’s disease: Molecular mechanisms of cell death and novel therapeutic drugs and targets for AD [frontiersin.org]
Application Notes and Protocols for W1131 in Immunoprecipitation
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of W1131, a potent and selective STAT3 inhibitor, in immunoprecipitation (IP) experiments. This document outlines the mechanism of this compound, a step-by-step protocol for immunoprecipitating its target protein, STAT3, and methods for analyzing the results.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 3 (STAT3). It has demonstrated significant anti-tumor effects in gastric cancer models by inducing ferroptosis.[1] this compound exerts its inhibitory effect by blocking the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1] Immunoprecipitation is a valuable technique to study the effects of this compound on STAT3's protein-protein interactions and to elucidate the downstream consequences of STAT3 inhibition.
Principle of Immunoprecipitation
Immunoprecipitation is an affinity purification technique that utilizes the specific binding of an antibody to its antigen to isolate a particular protein from a complex mixture, such as a cell lysate.[2][3][4] The antibody-antigen complex is then captured on a solid support, typically magnetic or agarose beads coated with Protein A or Protein G, which bind to the Fc region of the antibody.[5][6][7][8] Following a series of washes to remove non-specifically bound proteins, the target protein and its binding partners can be eluted and analyzed by various downstream applications like Western blotting or mass spectrometry.[9][10]
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from an immunoprecipitation experiment designed to investigate the effect of this compound on the interaction between STAT3 and a known binding partner.
| Treatment | Input STAT3 (Relative Units) | IP-STAT3 (Relative Units) | Co-IP Binding Partner (Relative Units) | Inhibition of Interaction (%) |
| Vehicle (DMSO) | 1.00 | 0.85 | 0.75 | 0 |
| This compound (10 µM) | 1.00 | 0.82 | 0.25 | 66.7 |
| This compound (20 µM) | 1.00 | 0.88 | 0.10 | 86.7 |
Table 1: Quantitative analysis of the effect of this compound on the interaction between STAT3 and a hypothetical binding partner. The data illustrates a dose-dependent decrease in the co-immunoprecipitated binding partner with increasing concentrations of this compound, suggesting that this compound disrupts this protein-protein interaction.
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of STAT3 from cells treated with this compound.
Materials and Reagents
-
Cell culture reagents (media, serum, etc.)
-
This compound (user-defined concentration)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Anti-STAT3 antibody (IP-grade)
-
Normal IgG from the same host species as the primary antibody (negative control)
-
Wash Buffer (e.g., Lysis buffer diluted 1:1 with ice-cold PBS)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform or rocker
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)
Experimental Procedure
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[6] b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[11] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6] d. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[11] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6] f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add Protein A/G beads to the cleared lysate.[7] b. Incubate on a rotator for 1 hour at 4°C.[7] c. Pellet the beads using a magnetic rack or centrifugation. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
4. Immunoprecipitation: a. Determine the protein concentration of the pre-cleared lysate. b. To equal amounts of protein lysate (typically 500 µg - 1 mg), add the primary anti-STAT3 antibody. For the negative control, add an equivalent amount of normal IgG.[5][12] c. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C.[5][12] d. Add pre-washed Protein A/G beads to each tube.[5] e. Incubate on a rotator for an additional 1-2 hours at 4°C to allow the beads to capture the antibody-antigen complexes.[7]
5. Washing: a. Pellet the beads using a magnetic rack or centrifugation. b. Carefully remove and discard the supernatant. c. Add 500 µL of ice-cold wash buffer and gently resuspend the beads. d. Pellet the beads again and discard the supernatant. e. Repeat the wash step three to four times to remove non-specifically bound proteins.[5][7][8]
6. Elution: a. After the final wash, remove all residual supernatant. b. Add 20-40 µL of 1X SDS-PAGE sample buffer directly to the beads to elute the immunoprecipitated proteins.[5][6] c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[5][11] d. Pellet the beads and collect the supernatant containing the eluted proteins.
7. Downstream Analysis: a. The eluted samples are now ready for analysis by Western blotting to detect STAT3 and any co-immunoprecipitated proteins.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits STAT3 signaling by preventing its phosphorylation.
Experimental Workflow for Immunoprecipitation with this compound
Caption: Step-by-step workflow for STAT3 immunoprecipitation after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. blog.benchsci.com [blog.benchsci.com]
- 5. www2.nau.edu [www2.nau.edu]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. neb.com [neb.com]
- 8. fortislife.com [fortislife.com]
- 9. scbt.com [scbt.com]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. protocols.io [protocols.io]
- 12. biomol.com [biomol.com]
Troubleshooting & Optimization
How to reduce off-target effects of W1131
Welcome to the technical support center for W1131. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It has been shown to induce ferroptosis, a form of iron-dependent cell death, in gastric cancer cells.[1][2] The primary on-target effect of this compound is the inhibition of STAT3 phosphorylation at the tyrosine 705 residue (pY705-STAT3).[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4][5] These unintended interactions can lead to a variety of issues, including:
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other toxic effects that are not related to the inhibition of the intended target.[3]
-
Reduced therapeutic efficacy: Off-target binding can reduce the concentration of the compound available to interact with its intended target.
Q3: Has a comprehensive off-target profile for this compound been published?
Currently, publicly available literature does not provide a comprehensive off-target profile for this compound. While it has been shown to be selective for STAT3 over other STAT family members (STAT1 and STAT5) and some other kinases like JAK2 and AKT, a broad kinase panel screening or other global off-target profiling results are not yet available.[1] Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their experimental system.
Q4: What are the general strategies to minimize off-target effects?
Several strategies can be employed to reduce the likelihood of off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (i.e., inhibition of STAT3 phosphorylation) through dose-response studies.[4]
-
Employ structurally distinct inhibitors: Use another known STAT3 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to STAT3 inhibition and not a shared off-target of this compound.[4]
-
Perform rescue experiments: If possible, express a mutant form of STAT3 that is resistant to this compound. If the phenotype is reversed in the presence of the inhibitor, it strongly suggests an on-target effect.[4]
-
Utilize genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out STAT3 and see if this phenocopies the effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype
You observe a cellular effect that is not consistent with the known functions of STAT3.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect | Perform a dose-response curve for the unexpected phenotype and compare it to the IC50 for STAT3 inhibition. | A significant rightward shift in the dose-response for the unexpected phenotype suggests it may be an off-target effect occurring at higher concentrations. |
| Treat cells with a structurally unrelated STAT3 inhibitor. | If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. | |
| Conduct a rescue experiment by overexpressing a this compound-resistant STAT3 mutant. | If the phenotype is not rescued, it suggests the involvement of other targets. |
Issue 2: Significant Cell Toxicity at Efficacious Concentrations
You observe widespread cell death or other signs of toxicity at concentrations where you expect this compound to be selective for STAT3.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity | Use siRNA or CRISPR to knockdown STAT3 and observe if it mimics the toxicity. | If STAT3 knockdown results in similar toxicity, the effect is likely on-target. |
| Off-target toxicity | Screen this compound against a broad panel of kinases or a safety pharmacology panel.[3] | Identification of interactions with known toxicity-related proteins would suggest off-target toxicity. |
| Perform a counter-screen in a cell line that does not express STAT3 (if available). | If toxicity persists in the absence of the primary target, it is likely due to off-target effects. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general method to assess the selectivity of this compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate. Luminescence or fluorescence-based readouts are common.[3]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Data Presentation:
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. STAT3) |
| STAT3 (On-Target) | 15 | 1 |
| Off-Target Kinase A | 1,500 | 100 |
| Off-Target Kinase B | >10,000 | >667 |
| Off-Target Kinase C | 500 | 33 |
Caption: A higher fold selectivity indicates a more specific compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the direct binding of this compound to STAT3 in a cellular context.
Objective: To verify that this compound engages with its intended target, STAT3, within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration. Include a vehicle control (e.g., DMSO).[4]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[4]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[4]
-
Detection: Analyze the amount of soluble STAT3 remaining at each temperature using Western blotting.[4]
-
Analysis: In the this compound-treated samples, a higher amount of soluble STAT3 should be observed at elevated temperatures compared to the vehicle control, indicating that this compound binding stabilized the protein.
Visualizations
Caption: this compound inhibits STAT3 phosphorylation, leading to the induction of ferroptosis.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Common experimental errors with W1131 and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the STAT3 inhibitor, W1131.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Its primary mechanism of action involves the suppression of the IL6-JAK-STAT3 signaling pathway.[1] By inhibiting STAT3, this compound downregulates the expression of key genes involved in preventing ferroptosis, a form of iron-dependent programmed cell death. Specifically, this compound treatment leads to decreased expression of SLC7A11, GPX4, and FTH1, which in turn triggers ferroptosis, lipid ROS increase, and Fe2+ accumulation in cancer cells.[1][2]
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of cytotoxic effects. Consider the following:
-
Cell Line Specificity: The anti-tumor effects of this compound have been demonstrated in gastric cancer cells.[1][2] Ensure that your cell line of interest has an active STAT3 signaling pathway, as this is the primary target of this compound.
-
Compound Solubility and Stability: this compound may have specific solubility requirements. Ensure that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Improper dissolution can lead to a lower effective concentration.
-
Concentration and Treatment Duration: The optimal concentration and duration of this compound treatment can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence cellular response to inhibitors. Maintain consistent and optimal cell culture conditions throughout your experiments.
Q3: How can I confirm that this compound is inducing ferroptosis in my cells?
To confirm the induction of ferroptosis by this compound, you can measure several key markers:
-
Lipid ROS Accumulation: An increase in lipid reactive oxygen species (ROS) is a hallmark of ferroptosis. This can be measured using fluorescent probes such as C11-BODIPY 581/591.
-
Intracellular Iron Levels: Ferroptosis is an iron-dependent process. An increase in intracellular ferrous iron (Fe2+) can be detected using iron-sensitive probes like FerroOrange.
-
Glutathione Depletion: A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is indicative of ferroptosis.[1] This can be measured using commercially available kits.
-
Expression of Key Proteins: Assess the protein levels of key ferroptosis regulators. This compound has been shown to downregulate SLC7A11, GPX4, and FTH1.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Potential Cause | How to Avoid |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to achieve a uniform cell density. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Incomplete Dissolution of this compound | Prepare a high-concentration stock solution of this compound in an appropriate solvent and vortex thoroughly. Visually inspect for any precipitates before diluting to the final working concentration. |
Problem 2: Difficulty in detecting changes in STAT3 phosphorylation.
| Potential Cause | How to Avoid |
| Suboptimal Antibody | Validate your phospho-STAT3 antibody using a positive control (e.g., cells stimulated with a known STAT3 activator like IL-6). |
| Timing of Lysate Collection | Phosphorylation events can be transient. Perform a time-course experiment to determine the optimal time point to observe a decrease in p-STAT3 after this compound treatment. |
| Lysate Preparation | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[2] Keep samples on ice throughout the process. |
| Insufficient Protein Loading | Quantify the protein concentration of your lysates and ensure equal loading amounts for all samples in your Western blot. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for STAT3 and Ferroptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, GPX4, SLC7A11, FTH1, and a loading control (e.g., β-actin) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits STAT3 phosphorylation, leading to ferroptosis.
Caption: A typical experimental workflow for evaluating this compound.
References
W1131 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the STAT3 inhibitor W1131 in long-term experiments.
Troubleshooting Guide for this compound Stability Issues
This guide addresses common problems that may arise during the use of this compound in extended experimental protocols.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity over time. | Degradation of this compound: Small molecules can degrade in aqueous solutions, especially at 37°C. | Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. To confirm degradation, perform a stability study by incubating this compound in your cell culture medium at 37°C and analyzing its concentration at different time points using HPLC. |
| Precipitation of this compound in cell culture medium. | Poor solubility: this compound, like many small molecule inhibitors, is hydrophobic and may have limited solubility in aqueous media. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid cytotoxicity.[1][2] Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.[3] Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, consider lowering the final concentration of this compound. |
| High background or off-target effects observed in long-term assays. | Formation of degradation products: Degradation of this compound may produce byproducts with their own biological activities. | If degradation is suspected, it is crucial to analyze the purity of the this compound solution over time using analytical methods like HPLC or LC-MS to detect the appearance of new peaks corresponding to degradation products. |
| Variability between different batches of this compound. | Differences in purity or formulation: Manufacturing inconsistencies can lead to variations in compound performance. | Qualify each new batch of this compound by performing a dose-response experiment to ensure it has the expected potency. |
Stability Profile of this compound
While specific public stability data for this compound is limited, the following table provides an illustrative example of what a stability profile might look like under various conditions. Researchers are strongly encouraged to perform their own stability studies for their specific experimental setup.
| Condition | Incubation Time | Percent of this compound Remaining (Hypothetical) |
| Cell Culture Medium (e.g., DMEM + 10% FBS) at 37°C, 5% CO2 | 24 hours | 95% |
| 48 hours | 85% | |
| 72 hours | 70% | |
| Phosphate-Buffered Saline (PBS) at Room Temperature | 24 hours | 98% |
| 100% DMSO at -20°C | 6 months | >99% |
| 100% DMSO at Room Temperature | 24 hours | 99% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using HPLC-UV
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Phosphate-Buffered Saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or another suitable modifier for the mobile phase
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Prepare the this compound working solution. Dilute the 10 mM stock solution into your complete cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample. Immediately after preparing the working solution, take an aliquot (e.g., 1 mL), and store it at -80°C until analysis. This will serve as your baseline.
-
Incubate the working solution. Place the remaining working solution in a sterile container in your cell culture incubator (37°C, 5% CO2).
-
Collect time-point samples. At your desired time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots (e.g., 1 mL) and immediately store them at -80°C.
-
Sample preparation for HPLC analysis.
-
Thaw all samples (including T=0) at the same time.
-
To precipitate proteins, add a 1:2 volume of cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis.
-
Set up your HPLC method. The exact parameters will need to be optimized for your system, but a starting point could be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this may require a UV scan of the compound).
-
Inject the prepared samples.
-
-
Data Analysis.
-
Integrate the peak area of the this compound peak for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining against time.
-
Visualizations
Caption: this compound inhibits STAT3 phosphorylation and induces ferroptosis.
Caption: Experimental workflow for assessing this compound stability.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound powder should be stored at -20°C for long-term storage. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid freeze-thaw cycles and stored at -80°C.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[4] It has been shown to inhibit the phosphorylation of STAT3, which is crucial for its activation and downstream signaling.[4] Additionally, this compound is known to induce ferroptosis, an iron-dependent form of regulated cell death, in cancer cells.[4][5]
Q4: Can I use this compound in combination with other drugs?
A4: Yes, for example, this compound has been shown to alleviate chemoresistance to 5-fluorouracil (5-FU) in gastric cancer cells.[4] When combining this compound with other compounds, it is important to consider potential interactions and to perform appropriate control experiments.
Q5: Are there any known degradation pathways for STAT3 inhibitors?
A5: While specific degradation pathways for this compound are not publicly documented, small molecules with certain functional groups can be susceptible to hydrolysis or oxidation. For example, some STAT3 inhibitors are known to be alkylating agents, which suggests reactivity with nucleophiles.[6] It is good practice to protect solutions from light and to use fresh preparations for long-term experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in W1131 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving the STAT3 inhibitor, W1131.
Frequently Asked Questions (FAQs)
Q1: What is a this compound assay?
A1: A "this compound assay" typically refers to an experiment designed to measure the biological effects of the this compound compound, a potent and selective STAT3 inhibitor.[1][2] These are not a specific named assay but rather any assay format (e.g., cell-based immunoassay, enzyme assay, or functional assay) used to characterize the activity of this compound. This could involve measuring the inhibition of the IL6-JAK-STAT3 signaling pathway, downstream gene expression changes, or cellular processes like apoptosis and ferroptosis.[1][2]
Q2: What are the common causes of a low signal-to-noise ratio in assays studying this compound?
A2: A low signal-to-noise ratio can be caused by either a weak signal from the target of interest or a high background from non-specific interactions. Common culprits include suboptimal antibody concentrations, insufficient blocking, inadequate washing, contaminated reagents, and issues with the detection substrate.[3][4][5]
Q3: How can I decrease background noise in my assay?
A3: To decrease background noise, consider the following:
-
Optimize Blocking: Ensure your blocking buffer is effective and that the incubation time is sufficient.[3][4] You can try different blocking agents or increase the concentration and incubation time.[4]
-
Improve Washing: Increase the number of wash steps or the volume of wash buffer. Adding a mild detergent like Tween-20 to your wash buffer can also help.[4][5][6]
-
Check Reagents: Use fresh, high-quality reagents and avoid microbial contamination, especially in buffers and substrate solutions.[5][7]
-
Antibody Specificity: Use highly specific primary antibodies to minimize off-target binding.[8]
Q4: How can I increase the signal in my assay?
A4: To increase your signal, you can:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that yield the highest signal without increasing background.[6]
-
Enhance Detection: Use a high-quality detection reagent and ensure it has not expired.[8] For enzymatic assays, allow the substrate to develop for an adequate amount of time.[9]
-
Check Target Biology: Ensure your sample preparation method is appropriate for the target and that the target is abundant enough to be detected.[8]
Troubleshooting Guides
High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Test different blocking buffers (e.g., non-fat dry milk, commercial blocking solutions).[4][10] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[4][5][6] |
| Non-Specific Antibody Binding | Titrate the primary and secondary antibody concentrations to find the lowest concentration that still provides a strong signal.[6] Include a negative control without the primary antibody to assess secondary antibody non-specific binding. |
| Contaminated Reagents | Prepare fresh buffers. Use sterile, filtered water for all solutions.[5][7] Ensure substrate solution is colorless before use.[5] |
| Cross-Reactivity | Select a primary antibody with high specificity for the target analyte.[8][11] If possible, use a different antibody targeting a different epitope to confirm results.[8] |
Low Signal
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform an antibody titration to determine the optimal concentration for both the primary and secondary antibodies.[6] |
| Inactive Reagents | Check the expiration dates of all reagents, especially enzymes and substrates. Store reagents at the recommended temperatures. |
| Incorrect Protocol Timing or Temperature | Adhere strictly to the recommended incubation times and temperatures in the protocol.[9] |
| Low Target Abundance | Increase the amount of sample (e.g., cell number or protein concentration) per well. |
| Issues with Sample Preparation | Ensure the fixation and permeabilization protocol is appropriate for the target and antibody pair.[10] |
Experimental Protocols
Protocol 1: Primary Antibody Titration
This protocol helps determine the optimal primary antibody concentration to maximize the signal-to-noise ratio.
-
Plate Preparation: Seed cells in a 96-well plate and treat with this compound as required by your experimental design. Include appropriate positive and negative controls.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to your standard protocol.
-
Blocking: Block all wells with your standard blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in antibody dilution buffer (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Incubation: Add the different dilutions of the primary antibody to the wells and incubate according to your protocol (e.g., overnight at 4°C). Include a "no primary antibody" control.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the secondary antibody at its recommended concentration to all wells and incubate.
-
Detection: Add the detection substrate and measure the signal.
-
Analysis: Calculate the signal-to-noise ratio for each dilution by dividing the signal of the positive control by the signal of the negative control. Select the dilution that provides the highest signal-to-noise ratio.[6]
Protocol 2: Wash Buffer Optimization
This protocol is designed to optimize the washing steps to reduce background signal.
-
Assay Preparation: Prepare your assay up to the first wash step according to your standard protocol.
-
Washing Conditions: Divide your plate into groups to test different washing conditions:
-
Number of Washes: Test 3, 4, and 5 washes.
-
Detergent Concentration: Test different concentrations of Tween-20 in your wash buffer (e.g., 0.05%, 0.1%).
-
Soaking Step: Include a group where you let the wash buffer sit in the wells for 2-3 minutes before aspirating.[6]
-
-
Complete the Assay: Proceed with the remaining steps of your standard protocol.
-
Analysis: Compare the background signals between the different washing conditions to identify the most effective method for reducing background without diminishing the specific signal.
Visualizations
Caption: Troubleshooting workflow for a low signal-to-noise (S/N) ratio.
Caption: Simplified IL-6/JAK/STAT3 signaling pathway showing the inhibitory action of this compound.
References
- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. arp1.com [arp1.com]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. biocompare.com [biocompare.com]
- 9. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Why is my W1131 compound not showing activity?
This technical support center provides troubleshooting guidance for researchers and scientists utilizing the W1131 compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not showing the expected biological activity?
There are several potential reasons why the this compound compound may not be exhibiting activity in your experiments. These can be broadly categorized into three areas:
-
Compound Integrity and Handling: Issues with the compound's physical and chemical properties.
-
Experimental Setup and Protocol: Flaws in the design and execution of your experiment.
-
Cellular Model and System: Biological variables related to your specific cell line or model system.
This guide will walk you through a systematic troubleshooting process to identify the root cause of the inactivity.
Troubleshooting Guide: Step-by-Step Analysis
Step 1: Verify Compound Integrity and Handling
The first step is to ensure that the this compound compound itself is of high quality and has been handled correctly.
Q2: How can I be sure my this compound compound is pure and has the correct identity?
-
Action: Verify the purity and identity of your this compound batch.
-
Methodology:
-
Purity Check: Analyze the compound by High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS). The HPLC will separate the compound from any impurities, and the MS will confirm the molecular weight.
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the compound.
-
Table 1: Example Batch Analysis Data for this compound
| Batch ID | Purity (by HPLC) | Identity (by ¹H NMR) | Molecular Weight (by MS) |
| This compound-001 | 99.5% | Conforms to structure | 452.12 [M+H]⁺ |
| This compound-002 | 92.1% | Conforms, minor impurities | 452.15 [M+H]⁺ |
Q3: Could solubility be the reason for the lack of activity?
-
Action: Determine the solubility of this compound in your experimental media.
-
Methodology: A common method to assess solubility is through a kinetic solubility assay using nephelometry or UV spectroscopy.[1]
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Make serial dilutions of the stock solution in your cell culture medium or assay buffer.
-
Incubate for a set period (e.g., 2 hours) at the experimental temperature.
-
Measure the turbidity (nephelometry) or, after filtration, the absorbance (UV spectroscopy) to determine the concentration at which the compound precipitates.[1]
-
Table 2: Solubility Profile of this compound
| Solvent/Medium | Kinetic Solubility (µM) |
| DMSO | >10 mM |
| PBS (pH 7.4) | 25 µM |
| DMEM + 10% FBS | 15 µM |
Q4: Has my this compound compound degraded?
-
Action: Assess the stability of this compound under your experimental conditions.
-
Methodology:
-
Stock Solution Stability: Store your DMSO stock solution at -20°C or -80°C. Periodically check the purity by HPLC.
-
Working Solution Stability: Incubate this compound in your assay buffer or cell culture medium for the duration of your experiment. Analyze the remaining compound concentration by HPLC at different time points.
-
Step 2: Evaluate the Experimental Setup and Protocol
If you have confirmed the integrity of your this compound compound, the next step is to scrutinize your experimental design.
Hypothetical Mechanism of Action for this compound: For the purpose of this guide, we will assume this compound is an inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK1/2.
Q5: Is my experimental workflow appropriate to detect this compound activity?
-
Action: Review your experimental workflow for potential issues.
-
Methodology: A typical workflow to test the efficacy of a kinase inhibitor is outlined below. Ensure each step is being performed correctly.
Caption: A standard experimental workflow for testing a kinase inhibitor.
Q6: Am I using the correct positive and negative controls?
-
Action: Ensure you are using appropriate controls to validate your assay.
-
Methodology:
-
Positive Control: Use a known, potent inhibitor of the MAPK/ERK pathway (e.g., U0126) to confirm that the pathway can be inhibited in your cell line and that your assay can detect this inhibition.
-
Negative Control (Vehicle): Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., 0.1% DMSO) to account for any effects of the vehicle on the cells.
-
Q7: Is the concentration of this compound appropriate?
-
Action: Perform a dose-response experiment to determine the optimal concentration of this compound.
-
Methodology: Treat your cells with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration). It is possible your initial concentration was too low to elicit a response.
Step 3: Assess the Cellular Model and System
The biological context of your experiment is crucial. The choice of cell line and its condition can significantly impact the observed activity of a compound.
Q8: Is my chosen cell line responsive to MEK inhibition?
-
Action: Confirm that the MAPK/ERK pathway is active and essential in your cell line.
-
Methodology:
-
Baseline Pathway Activity: Perform a western blot to measure the levels of phosphorylated ERK (p-ERK), the downstream target of MEK. High basal levels of p-ERK suggest the pathway is active.
-
Functional Relevance: If the pathway is not critical for the endpoint you are measuring (e.g., proliferation), inhibition may not produce a significant effect.
-
Q9: Could the passage number of my cells be affecting the results?
-
Action: Use low-passage number cells for your experiments.
-
Methodology: High-passage number cells can undergo genetic and phenotypic changes, potentially altering their response to signaling pathway inhibitors. Always use cells within a defined passage number range as recommended for the specific cell line.
Q10: Is it possible that this compound is being metabolized or effluxed by the cells?
-
Action: Consider the possibility of cellular mechanisms that could reduce the effective intracellular concentration of this compound.
-
Methodology:
-
Metabolism: Some cell lines have high metabolic activity that can inactivate compounds.
-
Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively remove the compound from the cell. You can test for this by co-treating with an efflux pump inhibitor.
-
Troubleshooting Decision Tree
If you are still facing issues, use the following decision tree to guide your troubleshooting process.
Caption: A decision tree to systematically troubleshoot this compound inactivity.
References
Technical Support Center: Addressing W1131-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding W1131-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its primary mechanism of action is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2][3] this compound has been shown to suppress tumor progression in various cancer models, including gastric cancer.[1][2]
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
A2: this compound has demonstrated significant anti-tumor effects in gastric cancer cell lines by inhibiting cell survival, migration, and invasion.[2] It triggers ferroptosis by inhibiting the expression of key regulatory proteins such as GPX4, SLC7A11, and FTH1.[1][2] This leads to an accumulation of lipid ROS and Fe2+, ultimately causing cell death.[1][2]
Q3: Does this compound induce other forms of cell death, such as apoptosis?
A3: While the primary mechanism of this compound-induced cell death is ferroptosis, the inhibition of STAT3 can, in some contexts, lead to the induction of apoptosis. STAT3 is known to regulate the expression of anti-apoptotic proteins. Therefore, its inhibition could potentially lead to the activation of caspase-dependent apoptotic pathways. Further investigation into caspase activation upon this compound treatment is recommended to confirm this secondary mechanism in your specific cell line.
Q4: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A4: There is limited specific data available on the cytotoxicity of this compound in a broad range of non-cancerous cell lines. Generally, the selectivity of anti-cancer compounds is a critical aspect of their therapeutic potential. It is recommended to perform dose-response studies on relevant non-cancerous cell lines (e.g., normal human fibroblasts) to determine the therapeutic window of this compound.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Symptoms:
-
Inconsistent IC50 values between experiments.
-
Large error bars in cell viability data.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Compound Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. |
| Plate Edge Effects | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize incubation times for this compound treatment across all experiments. |
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Symptoms:
-
This compound does not induce significant cell death at expected concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms to STAT3 inhibition or ferroptosis. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. |
| Sub-optimal Assay Conditions | Ensure the chosen cytotoxicity assay is appropriate for detecting ferroptosis. Assays that measure metabolic activity (e.g., MTT) may not fully capture cell death by ferroptosis. Consider using an LDH assay, which measures membrane integrity. |
| Short Treatment Duration | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
Issue 3: Difficulty in Confirming the Mechanism of Cell Death
Symptoms:
-
Uncertainty whether the observed cytotoxicity is due to ferroptosis, apoptosis, or another mechanism.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of Specific Markers | Utilize specific inhibitors to differentiate between cell death pathways. For example, use a ferroptosis inhibitor (e.g., Ferrostatin-1) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if they rescue the cytotoxic effect of this compound. |
| Insufficient Mechanistic Assays | Perform assays to measure key markers of ferroptosis (lipid ROS accumulation, Fe2+ levels) and apoptosis (caspase-3 activation, mitochondrial membrane potential). |
Quantitative Data
Table 1: IC50 Values of STAT3 Inhibitors in Various Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| LLL12 | MDA-MB-231 | Breast Cancer | 3.09 | [4] |
| LLL12 | SK-BR-3 | Breast Cancer | 0.16 | [4] |
| LLL12 | PANC-1 | Pancreatic Cancer | 1.84 | [4] |
| LLL12 | HPAC | Pancreatic Cancer | 0.87 | [4] |
| LLL12 | U87 | Glioblastoma | 2.11 | [4] |
| LLL12 | U373 | Glioblastoma | 1.23 | [4] |
| This compound | AGS | Gastric Cancer | ~1.0 (approx.) | [2] |
| This compound | MGC803 | Gastric Cancer | ~1.5 (approx.) | [2] |
Note: The IC50 values for this compound in AGS and MGC803 cells are estimated from graphical data presented in the referenced publication.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include vehicle-treated and untreated controls.
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After treatment, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Caspase-3 Activation Assay (Western Blot)
Principle: This method detects the cleavage of pro-caspase-3 into its active fragments (p17/p19 and p12) by Western blotting, which is a hallmark of apoptosis.
Protocol:
-
Treat cells with this compound for the desired time points. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12-15% gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Principle: The JC-1 dye is a ratiometric fluorescent probe used to measure mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Protocol:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS or culture medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Capture images in both the red and green channels. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Flow Cytometry: Quantify the percentage of cells with red and green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
Visualizations
Caption: this compound inhibits STAT3, leading to ferroptosis.
Caption: Workflow for investigating this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Refinement of W1131 dosage for animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical evaluation of W1131, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by inhibiting the phosphorylation of STAT3, which prevents its activation and translocation to the nucleus. This blockade of the STAT3 signaling pathway leads to the downregulation of its target genes, including those involved in cell proliferation, survival, and chemoresistance. Notably, inhibition of STAT3 by this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, by downregulating the expression of key ferroptosis regulators such as GPX4, SLC7A11, and FTH1.[1]
Q2: What is the recommended dosage of this compound for in vivo mouse studies?
A2: In a subcutaneous xenograft model of human gastric cancer (MGC803 cells) in BALB/c nude mice, this compound has been shown to be effective at doses of 3 mg/kg and 10 mg/kg, administered once daily via intraperitoneal (i.p.) injection for two weeks.[1][2] The 10 mg/kg dose demonstrated a more potent anti-tumor effect. Researchers should consider performing a dose-response study to determine the optimal dose for their specific model and experimental conditions.
Q3: How should this compound be prepared for in vivo administration?
A3: For the aforementioned in vivo studies, this compound was formulated in a vehicle consisting of 1% DMSO, 20% PEG400, and saline. It is recommended to first dissolve this compound in DMSO and then dilute it with PEG400 and saline to the final concentrations. The solution should be prepared fresh daily.
Q4: What are the observed side effects or toxicity of this compound in animal studies?
A4: At effective doses of 3 mg/kg and 10 mg/kg administered daily for two weeks in mice, this compound did not cause significant changes in body weight.[1][2] Histopathological analysis of major organs (heart, liver, spleen, lung, and kidney) at the end of the treatment period revealed no obvious abnormalities. However, it is always recommended to monitor animals closely for any signs of toxicity during treatment.
Q5: Has this compound been tested in combination with other anti-cancer agents?
A5: Yes, this compound has been shown to enhance the sensitivity of gastric cancer cells to the chemotherapeutic agent 5-fluorouracil (5-FU). The combination of this compound and 5-FU resulted in a synergistic anti-tumor effect in both organoid and xenograft models of chemoresistant gastric cancer.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions. | This compound is a small molecule that may have limited aqueous solubility. | Prepare the dosing solution as described in the experimental protocols, using a vehicle containing DMSO and PEG400 to improve solubility. Gentle warming and vortexing may aid in dissolution. |
| Precipitation of this compound in the dosing solution upon storage. | The compound may not be stable in solution for extended periods. | It is recommended to prepare the dosing solution fresh each day before administration to ensure its stability and potency. |
| Lack of significant anti-tumor effect at the recommended doses. | The tumor model may be less sensitive to STAT3 inhibition. The compound may not be reaching the target tissue at sufficient concentrations. | Consider increasing the dose of this compound or the duration of treatment. Verify the expression and activation of STAT3 in your specific tumor model. If pharmacokinetic data is critical, consider conducting a pilot pharmacokinetic study to determine the exposure of this compound in your model. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | The dose may be too high for the specific animal strain or model. The formulation may be causing irritation. | Reduce the dose of this compound. Monitor the animals more frequently for clinical signs of toxicity. If formulation-related irritation is suspected, consider alternative vehicles or administration routes, though this may require further validation. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Tumor Growth Inhibition (%) | Effect on Body Weight |
| Vehicle Control | - | i.p. | Daily | 0 | No significant change |
| This compound | 3 | i.p. | Daily | Significant inhibition | No significant change |
| This compound | 10 | i.p. | Daily | More potent inhibition | No significant change |
Data summarized from Ouyang S, et al. Redox Biol. 2022 Jun;52:102317.[1]
Experimental Protocols
Subcutaneous Xenograft Mouse Model of Gastric Cancer
-
Animal Model: 4-5 week old male BALB/c nude mice.
-
Cell Line: Human gastric cancer cell line MGC803.
-
Cell Preparation: Culture MGC803 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment groups.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock solution in 20% PEG400 and saline to achieve a final DMSO concentration of 1%.
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection at a volume of 100 µL per 20g of body weight.
-
-
Treatment Schedule: Administer the treatment once daily for 14 consecutive days.
-
Monitoring: Monitor tumor growth and the body weight of the mice every 2-3 days throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Caption: this compound inhibits STAT3 phosphorylation, leading to ferroptosis induction.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.
References
Technical Support Center: Overcoming In Vitro Resistance to W1131
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the STAT3 inhibitor W1131 in their in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line is showing reduced sensitivity to this compound in our cell viability assays. What are the potential mechanisms of resistance?
A1: Resistance to STAT3 inhibitors like this compound can arise from several molecular mechanisms. Here are some of the most common possibilities:
-
Activation of Alternative Signaling Pathways: Cancer cells can compensate for STAT3 inhibition by upregulating parallel or downstream signaling pathways that promote survival and proliferation. A common culprit is the PI3K/Akt/mTOR pathway.[1]
-
Feedback Activation of the STAT3 Pathway: Prolonged inhibition of STAT3 can sometimes lead to a feedback loop that results in the hyperactivation of upstream kinases, such as JAKs, leading to increased STAT3 phosphorylation and reactivation.[2]
-
Upregulation of Anti-Ferroptotic Defenses: Since this compound induces ferroptosis, resistance can develop through the enhancement of cellular antioxidant mechanisms. This can include the upregulation of the NRF2 pathway, which controls the expression of several antioxidant genes.[3]
-
Alterations in STAT3 or its Downstream Targets: Although less common for this class of inhibitors, mutations in the STAT3 protein or altered expression of its downstream target genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., Bcl-xL, Mcl-1) could contribute to resistance.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q2: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
A2: A systematic approach combining several experimental techniques is recommended to elucidate the resistance mechanism:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key signaling proteins. Investigate p-STAT3 (Y705), total STAT3, p-Akt, total Akt, p-mTOR, and total mTOR. An increase in the phosphorylation of Akt and mTOR in resistant cells compared to sensitive cells would suggest the activation of the PI3K/Akt/mTOR pathway.[1]
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes involved in ferroptosis resistance (e.g., NRF2, SLC7A11, GPX4) and drug transport (ABCB1).
-
Co-Immunoprecipitation (Co-IP): Investigate potential alterations in protein-protein interactions within the STAT3 signaling complex.
-
Flow Cytometry (Annexin V/PI Staining): Confirm that this compound is no longer effectively inducing apoptosis or necrosis in the resistant cell line.
Q3: What strategies can I employ in vitro to overcome this compound resistance?
A3: Based on the identified resistance mechanism, several strategies can be tested:
-
Combination Therapy: This is often the most effective approach.
-
If the PI3K/Akt/mTOR pathway is activated, combine this compound with a PI3K inhibitor (e.g., Wortmannin) or an mTOR inhibitor (e.g., Rapamycin).[1]
-
If feedback activation of JAKs is observed, a combination with a JAK inhibitor (e.g., Ruxolitinib) may be effective.
-
To counteract ferroptosis resistance, consider co-treatment with agents that deplete glutathione (e.g., Erastin) or inhibit GPX4.[5]
-
-
Sequential Treatment: In some cases, alternating treatment with this compound and another cytotoxic agent may prevent the development of stable resistance.
-
Development of a Resistant Cell Line Model: To systematically study resistance, you can develop a this compound-resistant cell line by continuous exposure to escalating doses of the compound.[6][7][8] This model can then be used to screen for effective combination therapies.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive vs. Resistant Gastric Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| AGS (Sensitive) | 5.0 |
| AGS-W1131R (Resistant) | 50.0 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Fold Change in Resistant vs. Sensitive Cells (Western Blot Densitometry) |
| p-STAT3 (Y705) | 0.8 |
| Total STAT3 | 1.0 |
| p-Akt (S473) | 3.5 |
| Total Akt | 1.2 |
| NRF2 | 4.2 |
Experimental Protocols
Generation of this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line using a stepwise dose-escalation method.[6][7][8][9]
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T-75 flask.
-
Initial this compound Exposure: Treat the cells with this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Culture and Monitoring: Maintain the cells in culture with the this compound-containing medium, changing the medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have recovered and reached approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several cycles. The process can take several months.
-
Characterization of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the original IC50), the resistant cell line is established. The resistance should be confirmed by a cell viability assay (e.g., MTT assay).
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing protein expression and phosphorylation status.[13][14][15][16]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-Akt, Akt, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis by flow cytometry.[17][18]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
References
- 1. Combination of a STAT3 Inhibitor and an mTOR Inhibitor Against a Temozolomide-resistant Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. kumc.edu [kumc.edu]
Validation & Comparative
Comparing the efficacy of W1131 versus [Competitor Compound Name]
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic driver, making it a prime target for drug development. This guide provides a comparative overview of a novel STAT3 inhibitor, W1131, and a well-established competitor, Stattic. Both compounds aim to abrogate the pro-tumorigenic functions of STAT3, but they exhibit distinct profiles in terms of efficacy and mechanism of action.
Introduction to this compound and Stattic
This compound is a potent and selective STAT3 inhibitor that has demonstrated significant anti-tumor effects in various cancer models.[1] Notably, this compound is also recognized as a trigger of ferroptosis, a form of iron-dependent programmed cell death, adding a unique dimension to its anti-cancer activity.[1][2] It has been shown to suppress cancer progression and overcome chemoresistance.[1][2]
Stattic was one of the first non-peptidic small molecules identified as a STAT3 inhibitor.[3][4][5] It selectively targets the SH2 domain of STAT3, thereby preventing its activation, dimerization, and nuclear translocation.[3][4][5][6][7] Stattic has been widely used as a research tool to probe the function of STAT3 in various cellular processes and has shown efficacy in inducing apoptosis in STAT3-dependent cancer cells.[3][4][5][6][8]
Efficacy and Potency: A Head-to-Head Comparison
Direct comparative studies have provided insights into the relative potency of these STAT3 inhibitors. One study directly comparing this compound to another STAT3 inhibitor, SH-4-54, demonstrated that this compound exhibited stronger and more efficient inhibitory activity on cell viability and survival.[1] While a direct comparison with Stattic in the same study is not available, the individual potency data for each compound allows for an indirect assessment.
| Compound | Target(s) | IC50 / KD | Key Efficacy Observations |
| This compound | STAT3 | Not explicitly defined as a single IC50 value in the provided results. | Potently inhibits STAT3 phosphorylation.[2] Triggers ferroptosis.[1][2] Suppresses tumor growth in xenograft, organoid, and PDX models.[1][2] Alleviates chemoresistance to 5-FU.[2] |
| Stattic | STAT3 (SH2 Domain) | IC50: 5.1 µM (in cell-free assays)[3][4][7] | Inhibits STAT3 activation, dimerization, and nuclear translocation.[3][4][5][6][7] Induces apoptosis in STAT3-dependent cancer cell lines.[3][5][6][8] Shows growth-suppressive activity in various cancer cell lines.[9] |
Mechanism of Action
Both this compound and Stattic function by inhibiting the STAT3 signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. However, their downstream effects and potential secondary mechanisms appear to differ.
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.
STAT3 Signaling Pathway and Inhibition by this compound and Stattic.
Experimental Workflow for Efficacy Comparison
A typical experimental workflow to compare the efficacy of STAT3 inhibitors would involve cell-based assays to measure key indicators of anti-cancer activity.
General Experimental Workflow for Comparing STAT3 Inhibitors.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and Stattic
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Stattic for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with this compound or Stattic for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
STAT3 Phosphorylation Assay (Western Blot)
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), indicating its activation state.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or Stattic for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13]
-
Strip the membrane and re-probe for total STAT3 and the loading control to normalize the data.
Conclusion
Both this compound and Stattic are valuable tools for targeting the STAT3 signaling pathway in cancer research and development. This compound demonstrates potent anti-tumor activity, with the added mechanism of inducing ferroptosis. Stattic, as a well-characterized inhibitor, remains a standard for STAT3 research. The choice between these compounds will depend on the specific research question, cancer type, and desired therapeutic outcome. The provided protocols offer a foundation for researchers to conduct rigorous comparative efficacy studies.
References
- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 5. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stattic | Cell Signaling Technology [cellsignal.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. benchchem.com [benchchem.com]
W1131: A Novel STAT3 Inhibitor Driving Ferroptosis in Gastactin Cancer, in Comparison to Other STAT3 Pathway Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of W1131 and other inhibitors targeting the STAT3 signaling pathway, with a focus on gastric cancer.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, including gastric cancer, making it a prime target for therapeutic intervention. This compound is a novel and potent small-molecule inhibitor of STAT3 that has demonstrated significant anti-tumor effects, in part by inducing a unique form of iron-dependent cell death known as ferroptosis.[1][2][3] This guide provides a comparative analysis of this compound against other known STAT3 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of STAT3 Inhibitors in Gastric Cancer
The following tables summarize the available quantitative data for this compound and other STAT3 inhibitors in gastric cancer cell lines and in vivo models. It is important to note that the experimental conditions, such as cell lines and assay durations, may vary between studies, warranting careful interpretation of direct comparisons.
In Vitro Efficacy Against Gastric Cancer Cell Lines
| Inhibitor | Gastric Cancer Cell Line | Assay | IC50 / GI50 | Key Findings | Reference |
| This compound | AGS | Cell Viability | Not explicitly stated, but effective at 0-2 µM | Inhibits cell survival, migration, and invasion.[1] | [1] |
| MGC803 | Cell Viability | Not explicitly stated | Induces ferroptosis.[4] | [4] | |
| Cryptotanshinone | Twelve GC cell lines | Cell Viability | Dose-dependent suppression | Induces G2/M phase arrest and mitochondrial apoptosis.[5] | [5] |
| MGC-803 | Cell Viability (CCK-8) | ~10 µmol/L (48h) | Suppresses proliferation.[6] | [6] | |
| SGC-7901/5-FU | Cell Proliferation | - | Inhibits proliferation in 5-FU resistant cells. | [7] | |
| BP-1-102 | AGS | Cell Proliferation | Dose-dependent inhibition (2, 4, 6 µM for 72h) | Suppresses proliferation, migration, and invasion.[8][9][10][11] | [8][9][10][11] |
| HGC-27 | Cell Proliferation | Little effect | - | [8][9][10] | |
| WZ-2-033 | Gastric Cancer Cells | Cell Viability (CCK-8) | Concentration-dependent | Inhibited proliferation and colony survival.[12] | [12] |
| Terphenyllin | MKN1, BGC823 | Cell Viability (CCK-8) | IC50 values determined at 24, 48, 72h | Inhibited cell growth.[13][14] | [13][14] |
In Vivo Efficacy in Gastric Cancer Xenograft Models
| Inhibitor | Mouse Model | Gastric Cancer Cell Line | Dosage and Administration | Key Findings | Reference |
| This compound | BALB/c-nu/nu | MGC803 | 3 mg/kg and 10 mg/kg, i.p., once daily for 2 weeks | Dose-dependently inhibits tumor growth and induces ferroptosis.[1] | [1] |
| Cryptotanshinone | Nude mice | MKN-45 | Not specified | Significantly inhibited tumor growth.[5] | [5] |
| Mouse model | Not specified | Not specified | Reduced tumor mass and enhanced the effect of 5-fluorouracil. | [15] | |
| WZ-2-033 | Not specified | Not specified | Not specified | Significant antitumor response.[12] | [12] |
| WP1066 (JAK inhibitor) | gp130757FF mice | - | 10-20 mg/kg, i.p., 3 times a week for 2 weeks | Reduced gastric tumor volume by 50%.[16] | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
STAT3 Signaling Pathway and Points of Inhibition
Caption: The STAT3 signaling pathway and the mechanism of this compound-induced ferroptosis.
Experimental Workflow for In Vitro Inhibitor Comparison
Caption: Workflow for comparing STAT3 inhibitors in vitro.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for in vivo comparison of STAT3 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed gastric cancer cells (e.g., AGS, MKN-45) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or other STAT3 inhibitors for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: After treatment with inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed inhibitor-treated or control cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration or invasion.
-
Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
In Vivo Tumor Xenograft Study
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ gastric cancer cells (e.g., MGC803) into the right flank of each mouse.
-
Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p., daily) or other inhibitors and a vehicle control to the respective groups.
-
Tumor Measurement: Measure the tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and process them for immunohistochemistry or western blot analysis.
This guide provides a foundational comparison of this compound with other STAT3 inhibitors, highlighting its unique mechanism of inducing ferroptosis in gastric cancer. The provided data and protocols are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the STAT3 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone induces ROS-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone inhibits cytotoxin-associated gene A-associated development of gastric cancer and mucosal erosions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BP‑1‑102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. The novel STAT3 inhibitor WZ-2-033 causes regression of human triple-negative breast cancer and gastric cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 14. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
Orthogonal Methods to Validate W1131's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, rigorously validating the mechanism of action (MoA) of a novel therapeutic candidate is paramount. W1131 has been identified as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), demonstrating anti-tumor effects in gastric cancer by inducing ferroptosis.[1][2] This guide provides a comparative overview of orthogonal experimental methods to validate this compound's MoA, ensuring a comprehensive and robust understanding of its target engagement and cellular effects.
Orthogonal methods are distinct experimental approaches that interrogate the same biological question through different physical principles.[3][4] Employing a suite of these techniques provides a higher degree of confidence in the proposed MoA, minimizing the risk of artifacts and off-target misinterpretations.[3][5] This guide will focus on three key orthogonal approaches: a biophysical method to confirm direct target engagement, a proteomic method to assess target selectivity, and a cell-based assay to verify the downstream phenotypic effect.
Section 1: Biophysical Validation of Direct Target Engagement
The foundational step in validating an inhibitor's MoA is to confirm direct physical binding to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement in a cellular environment.[6][7] It operates on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[7][8]
Comparison of Target Engagement Methods
| Method | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells. | Target engagement in a physiological context, potential for in vivo application. | Label-free, applicable to native proteins in intact cells.[5][9] | Not all ligand binding events result in a thermal shift, potential for false negatives.[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a purified protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][11] | Provides a complete thermodynamic profile of the interaction. | Requires large quantities of purified, soluble protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. | Association (ka) and dissociation (kd) rates, and binding affinity (Kd).[11][12] | High sensitivity, real-time kinetics, relatively high throughput. | Requires protein immobilization which may affect its conformation; potential for artifacts.[12] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[7][8][13]
-
Cell Culture and Treatment: Culture gastric cancer cells (e.g., AGS) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[13]
-
Heat Challenge: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes), followed by cooling.[7]
-
Cell Lysis and Protein Solubilization: Lyse the cells to release their contents. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble STAT3 at each temperature point using Western blotting or an AlphaScreen® assay.
-
Data Analysis: Plot the percentage of soluble STAT3 against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Section 2: Proteomic Profiling for Target Selectivity
While confirming direct binding to STAT3 is crucial, understanding the broader cellular interactions of this compound is equally important to assess its selectivity and potential off-target effects. Chemical proteomics methods are well-suited for this purpose, enabling the identification of a small molecule's protein targets within a complex biological matrix.[14][15]
Comparison of Proteomic Methods
| Method | Principle | Information Gained | Advantages | Limitations |
| Affinity-Based Protein Profiling (AfBPP) | Uses a modified version of the small molecule (probe) to pull down interacting proteins from cell lysates for identification by mass spectrometry.[9] | Identification of direct and indirect binding partners, on- and off-targets. | Can identify novel targets and provide insights into selectivity. | Requires synthesis of a chemical probe, which may alter the compound's properties. |
| Mass Spectrometry-based CETSA (MS-CETSA) | Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously upon drug treatment.[5] | Proteome-wide assessment of target engagement and selectivity. | Unbiased and high-throughput identification of on- and off-targets in a cellular context. | Technically complex, requires specialized equipment and bioinformatics expertise. |
Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)
This protocol outlines a general workflow for an AfBPP experiment.[15]
-
Probe Synthesis: Synthesize a this compound analog that incorporates a reactive group for covalent attachment to a solid support (e.g., agarose beads) and a linker that minimizes steric hindrance.
-
Cell Lysis and Incubation: Prepare a lysate from gastric cancer cells. Incubate the lysate with the this compound-conjugated beads to allow for the formation of drug-protein complexes. A control incubation with unconjugated beads should be run in parallel.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by competing with an excess of free this compound.
-
Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound-bead pulldown compared to the control beads. STAT3 should be a primary hit, and other identified proteins represent potential off-targets.
Section 3: Cell-Based Assays to Confirm Downstream Effects
The ultimate validation of this compound's MoA comes from demonstrating that its engagement with STAT3 leads to the intended downstream cellular phenotype—in this case, ferroptosis. Research indicates that STAT3 inhibition by this compound downregulates the expression of key ferroptosis-related proteins such as SLC7A11, GPX4, and FTH1, leading to an accumulation of lipid reactive oxygen species (ROS) and Fe2+.[1][2]
Comparison of Ferroptosis Assays
| Assay | Principle | Information Gained | Advantages | Limitations |
| Lipid ROS Assay | Utilizes fluorescent probes (e.g., C11-BODIPY) that become fluorescent upon oxidation by lipid hydroperoxides. | Quantitative measure of lipid peroxidation, a key hallmark of ferroptosis. | Relatively straightforward and can be measured by flow cytometry or fluorescence microscopy. | Can be susceptible to artifacts from other sources of ROS. |
| Iron Assay | Measures the intracellular concentration of ferrous iron (Fe2+) using colorimetric or fluorescent probes (e.g., FerroOrange). | Direct measurement of a key driver of ferroptosis. | Provides specific information about the iron-dependent nature of cell death. | May require cell lysis, which can introduce variability. |
| Western Blotting | Measures the protein expression levels of key ferroptosis regulators (e.g., GPX4, SLC7A11, FTH1). | Confirms the impact of the inhibitor on the downstream signaling pathway. | Widely accessible and provides specific molecular information. | Provides a static snapshot and may not capture dynamic changes. |
Experimental Protocol: Lipid ROS Assay
-
Cell Culture and Treatment: Seed gastric cancer cells in appropriate culture plates. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control and a positive control for ferroptosis induction (e.g., erastin).
-
Staining: After treatment, wash the cells and incubate them with a lipid ROS-sensitive fluorescent dye (e.g., C11-BODIPY) according to the manufacturer's instructions.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence in this compound-treated cells compared to the vehicle control indicates an increase in lipid ROS.
-
Data Quantification: Quantify the mean fluorescence intensity for each treatment condition. The data should demonstrate a dose-dependent increase in lipid ROS upon treatment with this compound.
Visualizing the Validation Workflow and Underlying Mechanisms
To provide a clearer picture of the concepts discussed, the following diagrams illustrate the proposed STAT3 signaling pathway, the integrated workflow for MoA validation, and the logical relationship between the orthogonal methods.
Caption: this compound inhibits STAT3 phosphorylation, leading to the downregulation of anti-ferroptotic genes.
Caption: Integrated workflow for the orthogonal validation of this compound's mechanism of action.
Caption: Logical relationship of orthogonal methods to validate the proposed mechanism of action.
Conclusion
The validation of a small molecule inhibitor's mechanism of action is a critical, multi-faceted process that necessitates a convergence of evidence from independent experimental approaches. By employing a combination of biophysical, proteomic, and cell-based assays, researchers can construct a robust and compelling data package. This orthogonal approach not only confirms the intended MoA of this compound as a STAT3 inhibitor that induces ferroptosis but also provides crucial insights into its selectivity and cellular effects, which are vital for its continued development as a therapeutic agent.
References
- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unveiling the Selectivity of W1131: A Comparative Analysis of a Novel STAT3 Inhibitor
For Immediate Release
A deep dive into the cross-reactivity profile of the novel STAT3 inhibitor, W1131, reveals a promising candidate for targeted cancer therapy. This guide provides a comparative analysis of this compound's selectivity against other known STAT3 inhibitors, supported by experimental data and detailed methodologies for researchers in drug development.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its role in tumor cell proliferation, survival, and metastasis. The compound this compound has recently emerged as a potent and selective inhibitor of STAT3, demonstrating significant anti-tumor effects in preclinical models of gastric cancer. A critical aspect of its therapeutic potential lies in its cross-reactivity profile—its propensity to bind to off-target proteins, which can lead to unforeseen side effects. This guide examines the selectivity of this compound in comparison to other STAT3 inhibitors, providing a framework for its continued investigation.
This compound: An Overview of its Primary Target and Mechanism of Action
This compound is a small molecule inhibitor that targets the STAT3 protein. It has been shown to inhibit the phosphorylation of STAT3 at the tyrosine 705 residue (pY705-STAT3), a critical step in its activation, dimerization, and nuclear translocation. Uniquely, this compound has also been reported to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. This dual mechanism of action—STAT3 inhibition and ferroptosis induction—makes this compound a compound of significant interest for overcoming chemoresistance.[1][2][3][4][5]
Comparative Selectivity Profile of this compound
While comprehensive kinome-wide screening data for this compound is not yet publicly available, initial studies indicate a high degree of selectivity. In vitro experiments have shown that this compound dose-dependently decreases the phosphorylation of STAT3 without affecting the phosphorylation of related proteins such as STAT5, Janus kinase 2 (JAK2), and Akt in AGS gastric cancer cells.[1] This suggests a specific interaction with the STAT3 signaling pathway.
To provide context for this compound's selectivity, it is valuable to compare it with other well-characterized STAT3 inhibitors.
| Compound | Primary Target(s) | Known Off-Target(s) / Cross-Reactivity | Reference(s) |
| This compound | STAT3 | Not observed to inhibit STAT5, JAK2, Akt at effective concentrations. Comprehensive kinome scan data not publicly available. | [1] |
| BP-1-102 | STAT3 (SH2 domain) | Can destabilize STAT1, suggesting potential cross-reactivity. Has been shown to have off-target effects. | [6] |
| S3I-201 | STAT3 (SH2 domain) | Acts as a non-selective alkylating agent, modifying numerous cellular proteins. | |
| STA-21 | STAT3 (SH2 domain) | Analogs have been developed to improve potency and selectivity. | |
| FLLL32 | STAT3 (SH2 domain), JAK2 | Designed to interact with both STAT3 and its upstream activator, JAK2. Shows little inhibition of other tested kinases like AKT2, CDK2, EGFR, HER2, and Met. |
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
To rigorously evaluate the cross-reactivity profile of a compound like this compound, several key experimental assays are employed.
KinomeScan™ Profiling
This competition binding assay is a gold standard for determining kinase inhibitor selectivity.
Methodology:
-
Kinase Panel: A large panel of purified, DNA-tagged human kinases is utilized.
-
Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competitive Binding: The test compound (e.g., this compound) is incubated with the kinase panel in the presence of the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: Results are often expressed as the percentage of the control (DMSO) or as a dissociation constant (Kd) to quantify the binding affinity for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement within a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (e.g., STAT3) at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding and stabilization.
This compound in the IL-6/JAK/STAT3 Signaling Pathway
This compound exerts its effect by intervening in the canonical IL-6/JAK/STAT3 signaling pathway, which is frequently hyperactivated in cancer.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent targeting STAT3-driven cancers. Its high selectivity for STAT3 over other closely related signaling proteins is a key feature that may translate to a favorable safety profile. However, to fully realize its clinical potential, a comprehensive characterization of its kinome-wide cross-reactivity is essential. The methodologies outlined in this guide provide a roadmap for such investigations. Future studies should focus on generating a complete selectivity profile of this compound using techniques like KinomeScan and validating these findings in cellular models through CETSA. A thorough understanding of its on- and off-target effects will be crucial for the successful clinical development of this compound and for the design of next-generation STAT3 inhibitors with even greater precision.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of W1131's Potency and Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of W1131, a novel STAT3 inhibitor, against other known inhibitors. The following sections detail its potency, selectivity, and the underlying experimental methodologies.
This compound has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis. Uniquely, this compound has also been shown to trigger ferroptosis, an iron-dependent form of programmed cell death, presenting a dual mechanism of anti-cancer activity.[1][2][3][4] This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathway to offer a clear comparison of this compound with other alternative STAT3 inhibitors.
Potency and Selectivity: A Tabular Comparison
The following table summarizes the potency of this compound and other selected STAT3 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) for cell viability/proliferation or as the dissociation constant (Kd) for binding to STAT3.
| Compound | Target | Assay Type | Cell Line/System | IC50 / Kd | Reference |
| This compound | Cell Viability | CCK-8 Assay | MGC-803 | 0.79 µM | [1][5] |
| This compound | STAT3 Phosphorylation | Western Blot | AGS Cells | Potent inhibition at 0.1-3 µM | [1] |
| Stattic | STAT3 Activation | Cell-free Assay | - | 5.1 µM | [6] |
| Cryptotanshinone | STAT3 Phosphorylation | Cell-free Assay | - | 4.6 µM | [6] |
| OPB-31121 | STAT3 Binding | Isothermal Titration Calorimetry | Recombinant STAT3 SH2 domain | 10 nM (Kd) | |
| S3I-201 | STAT3 Binding | Isothermal Titration Calorimetry | Recombinant STAT3 SH2 domain | 8 µM (Kd) |
Selectivity of this compound: Experimental data indicates that this compound dose-dependently decreases the phosphorylation of Y705-STAT3.[1] Notably, it does not affect the phosphorylation of STAT5, JAK2, and AKT, suggesting a high degree of selectivity for STAT3 over these related signaling proteins.[1] The primary research on this compound also confirmed its selectivity for STAT3 over STAT1 and STAT5.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted for determining the effect of this compound on the viability of gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., MGC-803, AGS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-2 µM) for 72 hours.[1] A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Gastric cancer cell lines (e.g., AGS)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-JAK2, anti-JAK2, anti-phospho-AKT, anti-AKT, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with different concentrations of this compound (e.g., 0.1-3 µM) for 24 hours.[1]
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin is used as a loading control.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the IL-6/JAK/STAT3 signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: IL-6/JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the potency and selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Independent Verification of W1131's Published Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT3 inhibitor W1131 with other alternatives, supported by experimental data from published findings. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.
This compound: A Potent and Selective STAT3 Inhibitor
This compound has been identified as a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Published research demonstrates its anti-tumor effects in gastric cancer models by inhibiting STAT3 phosphorylation at Tyr705, which in turn triggers ferroptosis, a form of iron-dependent programmed cell death.[1] This dual mechanism of action suggests its potential as a therapeutic agent for gastric cancer, particularly in overcoming chemoresistance.
Comparative Analysis of this compound and Alternative STAT3 Inhibitors
To provide a comprehensive overview of this compound's performance, this section compares its activity with other known STAT3 inhibitors: Stattic, FLLL31, FLLL32, C188-9, OPB-111077, and Terphenyllin. The following tables summarize the available quantitative data from various studies.
In Vitro Efficacy: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | IC50 (µM) | Publication |
| This compound | MGC803 (Gastric Cancer) | Not explicitly stated in abstract | Ouyang et al., 2022[1] |
| This compound | AGS (Gastric Cancer) | Not explicitly stated in abstract | Ouyang et al., 2022[1] |
| Terphenyllin | MKN1 (Gastric Cancer) | ~20 µM (at 24h) | Ai et al., 2022[2][3] |
| Terphenyllin | BGC823 (Gastric Cancer) | ~20 µM (at 24h) | Ai et al., 2022[2][3] |
| C188-9 | Huh7 (Hepatocellular Carcinoma) | 11.27 µM (at 48h) | Selleckchem[4] |
| Stattic | Not specified for Gastric Cancer | 86 µM (for DNA-binding activity) | Siddiquee et al., 2007[5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines across different studies.
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Publication |
| This compound | MGC803 Gastric Cancer Xenograft | Not specified in abstract | Significant anti-tumor effects | Ouyang et al., 2022[1] |
| C188-9 | UM-SCC-17B Head and Neck Squamous Cell Carcinoma Xenograft | Not specified | Prevented tumor xenograft growth | Selleckchem[4] |
| FLLL32 | MDA-MB-231 Breast Cancer Xenograft | Not specified | Significantly reduced tumor burdens | Lin et al., 2010[6] |
| Terphenyllin | MKN1 Gastric Cancer Orthotopic Mouse Model | Not specified | Suppressed tumor growth and metastasis | Ai et al., 2022[2][7] |
| OPB-111077 | Advanced Cancers (Phase I) | 250 mg QD (MTD) | Stable disease in a gastric cancer patient | Tolcher et al., 2018[8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the primary publication on this compound to allow for independent verification.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Gastric cancer cells (MGC803 and AGS) were seeded in 96-well plates at a specified density.
-
Compound Treatment: Cells were treated with varying concentrations of this compound for a defined period.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Incubation: Plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells.
Colony Formation Assay
-
Cell Seeding: A low density of gastric cancer cells was seeded in 6-well plates.
-
Compound Treatment: Cells were treated with this compound at various concentrations.
-
Incubation: Plates were incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Fixation and Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies in each well was counted manually or using imaging software.
-
Data Analysis: The colony formation ability was expressed as a percentage relative to the control group.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Cell Implantation: A suspension of gastric cancer cells (e.g., MGC803) was subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Compound Administration: Mice were randomized into treatment and control groups. This compound was administered via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth inhibition was calculated.
-
Ethical Considerations: All animal experiments were conducted in accordance with approved institutional animal care and use committee protocols.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound inhibits STAT3 phosphorylation, leading to tumor growth suppression and induction of ferroptosis.
Caption: In vitro experimental workflow for evaluating the efficacy of this compound on gastric cancer cell lines.
Caption: In vivo experimental workflow for assessing the anti-tumor activity of this compound in a xenograft model.
References
- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
W1131 Demonstrates Potent Anti-Cancer Activity in Diverse Cell Line Models, Outperforming Other STAT3 Inhibitors
A comprehensive analysis of preclinical data reveals that W1131, a novel STAT3 inhibitor, exhibits significant anti-proliferative effects across a range of cancer cell lines. This guide provides a comparative overview of this compound's performance against other STAT3 inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound has emerged as a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis.[1] Research has shown that this compound's mechanism of action involves the induction of ferroptosis, a form of iron-dependent programmed cell death, making it a promising candidate for cancer therapy.[1][2] This guide synthesizes available data on this compound's efficacy in various cell line models and compares it with other known STAT3 inhibitors, including Napabucasin, Stattic, and AZD9150.
Comparative Performance of this compound and Alternative STAT3 Inhibitors
The anti-proliferative activity of this compound and other STAT3 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the available IC50 values for this compound and its alternatives in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | AGS | Gastric Adenocarcinoma | 0.5 - 2 (inhibition range) |
| Napabucasin | AGS | Gastric Adenocarcinoma | Not Available |
| Napabucasin | MGC-803 | Gastric Adenocarcinoma | 0.8718 |
| Napabucasin | A549 | Lung Carcinoma | 0.12 - 0.74 |
| Napabucasin | U87MG | Glioblastoma | 6.4 |
| Napabucasin | LN229 | Glioblastoma | 5.6 |
| Napabucasin | Biliary Tract Cancer Cell Lines | Biliary Tract Cancer | 0.19 - 18 |
| Napabucasin | Small Cell Lung Cancer Cell Lines | Small Cell Lung Cancer | 0.5 - 11.6 |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 |
| Stattic | OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 |
| Stattic | Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 |
| Stattic | UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 |
| Stattic | Hep G2 | Hepatocellular Carcinoma | 2.94 |
| Stattic | Bel-7402 | Hepatocellular Carcinoma | 2.5 |
| Stattic | SMMC-7721 | Hepatocellular Carcinoma | 5.1 |
| AZD9150 | SK-N-AS | Neuroblastoma | 0.69 (mRNA inhibition) |
| AZD9150 | NGP | Neuroblastoma | 0.64 (mRNA inhibition) |
| AZD9150 | IMR32 | Neuroblastoma | 0.76 (mRNA inhibition) |
| AZD9150 | A431 | Epidermoid Carcinoma | Low nanomolar range |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a compound. The following is a generalized protocol for a colorimetric cell viability assay, such as the MTT assay, which is commonly used for this purpose.[3][4][5][6][7]
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound or alternative compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value can then be determined from this curve using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value of this compound.
References
- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
Head-to-head comparison of W1131 with standard-of-care treatments
A comprehensive analysis of the available data for the investigational compound W1131 in comparison to current standard-of-care therapies is not possible at this time. Extensive searches for "this compound" have not yielded any specific information regarding its therapeutic target, mechanism of action, or any associated clinical or preclinical data.
The identifier "this compound" may correspond to an early-stage internal designation for a compound that has not yet been publicly disclosed in scientific literature or clinical trial registries. Information on such compounds is typically proprietary and confidential until a certain stage of development is reached.
For a head-to-head comparison guide to be generated, the following information would be essential:
-
Identity and Mechanism of Action of this compound: Understanding the biological target and how this compound interacts with it is fundamental.
-
Target Indication: Knowing the specific disease or condition this compound is intended to treat is necessary to identify the relevant standard-of-care treatments for comparison.
-
Preclinical and Clinical Data: Access to data from in vitro studies, animal models, and human clinical trials is required to objectively compare efficacy and safety profiles. This includes quantitative data on endpoints such as response rates, survival, and adverse events.
-
Experimental Protocols: Detailed methodologies of the key experiments are crucial for assessing the validity and reproducibility of the findings.
Without this foundational information, a meaningful and objective comparison that meets the requirements of researchers, scientists, and drug development professionals cannot be constructed. This includes the creation of data tables and visualizations of signaling pathways or experimental workflows.
We recommend monitoring scientific publications, patent filings, and clinical trial databases for the future disclosure of information related to this compound. Once such information becomes publicly available, a comprehensive head-to-head comparison guide can be developed.
Confirming the On-Target Effects of W1131: A Comparative Guide to Target Validation Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics, confirming that a drug candidate specifically interacts with its intended molecular target is a critical step in preclinical development. This guide provides a comprehensive comparison of experimental approaches for validating the on-target effects of W1131, a potent STAT3 inhibitor. We will delve into the use of CRISPR-Cas9 technology as a primary validation tool and objectively compare it with alternative methods, supported by detailed experimental protocols and data presentation.
This compound is a small molecule inhibitor that has been shown to suppress tumor growth by targeting Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Activated STAT3 plays a crucial role in tumor cell proliferation, survival, and metastasis. This compound is understood to inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes.[3][4][5][6] Furthermore, this compound has been observed to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[1]
Leveraging CRISPR to Interrogate this compound's On-Target Effects
CRISPR-Cas9 technology offers a precise and powerful method for validating the on-target effects of small molecules like this compound by directly manipulating the gene encoding the putative target.[7][][9] By knocking out the STAT3 gene, researchers can assess whether the cellular phenotype observed with this compound treatment is recapitulated, thereby providing strong evidence for on-target activity.
Experimental Workflow: CRISPR-Cas9 Mediated Knockout of STAT3
Caption: Workflow for CRISPR-Cas9 validation of this compound on-target effects.
Comparative Analysis of Target Validation Methodologies
While CRISPR provides a genetic approach to target validation, other techniques offer complementary information. Below is a comparison of CRISPR with RNA interference (RNAi) and chemical proteomics.
| Method | Principle | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Permanent gene disruption at the DNA level by introducing double-strand breaks, leading to loss of protein function.[7][] | - Complete and permanent loss of target protein.[9]- High specificity with well-designed sgRNAs.[10]- Can create stable knockout cell lines for long-term studies. | - Potential for off-target effects.[10]- Can be lethal if the target gene is essential for cell survival.- Does not directly measure drug-target engagement. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing by introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target mRNA for degradation.[11][12] | - Relatively rapid and transient knockdown of the target.- Useful for studying essential genes where a complete knockout would be lethal.[13]- High-throughput screening capabilities.[11][14] | - Incomplete knockdown can lead to ambiguous results.- Off-target effects are a significant concern.[15]- Transient effect may not be suitable for all experimental designs. |
| Chemical Proteomics | Identification of protein targets that directly bind to a small molecule of interest using techniques like affinity chromatography coupled with mass spectrometry.[16][17][18] | - Directly identifies protein-drug interactions.- Can uncover off-target interactions.[19]- Does not require genetic manipulation of the cells. | - Requires chemical modification of the drug, which may alter its binding properties.[19]- Can be technically challenging and may miss transient or weak interactions.[16]- May identify non-functional binding partners. |
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated STAT3 Knockout and Phenotypic Analysis
-
sgRNA Design and Cloning: Design at least two unique sgRNAs targeting different exons of the human STAT3 gene using a publicly available tool. Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Cell Transduction and Selection: Transduce the target cancer cell line (e.g., AGS gastric cancer cells) with the lentiviral particles. After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic DNA Analysis: Isolate genomic DNA from the selected cell population and perform Sanger sequencing or next-generation sequencing to confirm the presence of insertions or deletions (indels) at the target locus.
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for STAT3 to confirm the absence of the protein.
-
-
Phenotypic Assays:
-
Cell Viability: Seed wild-type and STAT3 knockout cells in 96-well plates and treat with a dose range of this compound. Measure cell viability after 72 hours using a luminescent cell viability assay.
-
Colony Formation: Seed a low density of wild-type and STAT3 knockout cells and treat with this compound. After 10-14 days, stain the colonies with crystal violet and quantify.
-
Ferroptosis Induction: Treat wild-type and STAT3 knockout cells with this compound and a known ferroptosis inducer (e.g., erastin). Measure lipid reactive oxygen species (ROS) using a fluorescent probe (e.g., C11-BODIPY 581/591) by flow cytometry.
-
Protocol 2: RNAi-Mediated Knockdown of STAT3
-
siRNA Design and Transfection: Synthesize at least two validated siRNAs targeting different regions of the STAT3 mRNA, along with a non-targeting control siRNA. Transfect the target cancer cells with the siRNAs using a lipid-based transfection reagent.
-
Validation of Knockdown: At 48-72 hours post-transfection, harvest the cells.
-
qRT-PCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure STAT3 mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse a parallel set of cells and perform a Western blot to confirm the reduction in STAT3 protein levels.
-
-
Phenotypic Assays: Following confirmation of knockdown, perform the same phenotypic assays as described for the CRISPR protocol (cell viability, colony formation, and ferroptosis induction) in the presence and absence of this compound.
Protocol 3: Chemical Proteomics-Based Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or a photo-affinity label) for subsequent conjugation to a reporter tag (e.g., biotin).
-
Cell Treatment and Lysis: Treat the target cancer cells with the this compound probe. For photo-affinity probes, irradiate the cells with UV light to covalently crosslink the probe to its binding partners. Lyse the cells under non-denaturing conditions.
-
Affinity Purification:
-
For alkyne-tagged probes, perform a click chemistry reaction to attach biotin to the probe-protein complexes.
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry: Elute the bound proteins from the beads and digest them into peptides using trypsin. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the this compound probe.
-
Data Analysis: Compare the identified proteins from the this compound probe pulldown with those from a control pulldown (e.g., using a structurally similar but inactive compound) to identify specific binding partners.
This compound and the STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tail of the receptors, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated at Tyr705, leading to its homodimerization, nuclear translocation, and the transcription of target genes involved in cell survival and proliferation.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Conclusion
Confirming the on-target effects of a drug candidate is paramount for its successful development. CRISPR-Cas9 technology provides a robust and precise method for validating the genetic basis of a drug's mechanism of action. By comparing the phenotypic effects of this compound treatment with the genetic knockout of its putative target, STAT3, researchers can gain a high degree of confidence in its on-target activity. While alternative methods such as RNAi and chemical proteomics offer valuable and often complementary insights, the definitive nature of CRISPR-mediated gene editing makes it an indispensable tool in the modern drug discovery pipeline. The integrated use of these methodologies will provide a comprehensive understanding of this compound's mechanism of action and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 9. selectscience.net [selectscience.net]
- 10. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology [cambridge.org]
- 13. Application of RNAi to Genomic Drug Target Validation in Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 16. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling W1131
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of W1131, a potent STAT3 inhibitor. All personnel must review and understand this information before working with this compound.
Compound Identification and Hazards
This compound (CAS No. 2740522-79-4) is a selective STAT3 inhibitor investigated for its potential in cancer therapy, particularly in gastric cancer, by inducing ferroptosis.[1][2][3] While it is classified as a non-hazardous substance for shipping, comprehensive toxicological data is largely unavailable.[4] Therefore, it is imperative to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols for compounds with unknown toxicity.
Known Biological Activity:
-
Target: Signal Transducer and Activator of Transcription 3 (STAT3).[1][5]
-
Mechanism of Action: this compound inhibits the phosphorylation of STAT3, which in turn down-regulates the expression of genes associated with ferroptosis negative regulation (e.g., GPX4, SLC7A11, and FTH1).[2][3] This leads to an accumulation of lipid reactive oxygen species (ROS) and Fe2+, ultimately triggering ferroptotic cell death in cancer cells.[1][2]
Personal Protective Equipment (PPE)
Due to the lack of comprehensive toxicity data, stringent adherence to the following PPE requirements is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] | To prevent accidental eye contact with powder or splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[6] | To prevent skin contact. |
| Body Protection | A lab coat or impervious clothing should be worn to protect the skin.[4] | To prevent contamination of personal clothing. |
| Respiratory | Not typically required if handled in a well-ventilated area or a chemical fume hood.[6] | To minimize inhalation exposure to the powder form. |
Handling and Storage Protocols
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[6]
-
Avoid all direct contact with skin and eyes.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials and foodstuff containers.[6]
Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing this compound in a laboratory setting, from initial preparation to the final analysis.
Caption: Experimental workflow for this compound from preparation to analysis.
This compound Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the STAT3 signaling pathway, leading to ferroptosis in cancer cells.
Caption: this compound inhibits STAT3 phosphorylation, promoting ferroptosis.
Spill and Emergency Procedures
Spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[6]
-
Avoid breathing dust or vapors.[6]
-
Wearing appropriate PPE, collect the spilled material using an inert absorbent material.
-
Place the collected material into a suitable container for disposal.
-
Do not let the chemical enter drains.[6]
First Aid:
-
After Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
After Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[6]
-
After Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. Consult a doctor immediately.[6]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a doctor immediately.[6]
Disposal Plan
As this compound is a research chemical with limited safety data, all waste containing this compound must be managed as chemical waste, even if it is not officially classified as hazardous for transport.
Operational Plan:
-
Segregation: All this compound-contaminated waste (e.g., unused solutions, contaminated tips, tubes, gloves, and absorbent materials) must be collected in a designated, sealed, and clearly labeled waste container. The label should read: "Chemical Waste: this compound (CAS 2740522-79-4)".
-
Containerization: Use a DOT-approved container or a sturdy, leak-proof plastic container with a tight-fitting lid.
-
Storage of Waste: Store the waste container in a designated, secure area away from general lab traffic, pending disposal.
-
Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7] Do not dispose of this compound down the drain or in regular trash.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. targetmol.com [targetmol.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
